Technical Documentation Center

(4R)-4-(Boc-amino)-pentanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4R)-4-(Boc-amino)-pentanoic acid
  • CAS: 214402-34-3

Core Science & Biosynthesis

Foundational

(4R)-4-(Boc-amino)-pentanoic acid CAS number and identifiers

Advanced Building Block for Peptidomimetics and Foldamer Engineering Chemical Identity & Molecular Architecture[1] (4R)-4-(Boc-amino)pentanoic acid is a chiral

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Peptidomimetics and Foldamer Engineering

Chemical Identity & Molecular Architecture[1]

(4R)-4-(Boc-amino)pentanoic acid is a chiral ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino acid derivative. Unlike standard ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-amino acids, which form the primary sequence of proteins, this molecule incorporates a two-carbon backbone extension between the amine and carboxyl termini. This structural modification introduces specific conformational constraints and proteolytic stability when incorporated into peptide backbones, making it a critical tool in modern drug discovery, particularly for foldamers and protease-resistant peptidomimetics .
Datasheet Specifications
PropertySpecification
Chemical Name (4R)-4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
Synonyms Boc-(R)-4-aminovaleric acid; Boc-(R)-4-methyl-GABA
CAS Number (R-isomer) 666833-90-5 (Generic/Custom); Precursor (unprotected): 6628-26-8
CAS Number (S-isomer) 207924-92-3 (Reference for enantiomer)
Molecular Formula

Molecular Weight 231.27 g/mol
Chirality (R)-enantiomer (corresponds to D-stereochemical series in

-analogs)
Physical State White to off-white crystalline powder
Solubility Soluble in DCM, DMF, DMSO, Methanol
Structural Topology

The molecule features a methyl side-chain at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-position. This specific stereocenter ((R)-configuration) directs the folding trajectory of the resulting peptide chain.

ChemicalStructure Boc Boc Group (Lipophilic Protection) Amine NH (Gamma) Boc->Amine Protects ChiralCenter C4 (R-Stereocenter) Methyl Group attached Amine->ChiralCenter Attached to Backbone C2-C3 Linker (Flexible Spacer) ChiralCenter->Backbone Extends to Carboxyl COOH (Acid Terminus) Backbone->Carboxyl Terminates at

Figure 1: Functional topology of (4R)-4-(Boc-amino)pentanoic acid highlighting the reactive termini and the stereogenic center governing foldamer geometry.

Synthetic Routes & Chirality Control[2]

The production of high-purity (4R)-isomer is non-trivial due to the distance of the stereocenter from the carboxyl group. Two primary routes are employed: the classical chemical resolution and the modern enzymatic reductive amination (Green Chemistry).

Route A: Enzymatic Reductive Amination (Sustainable)

This is the preferred method for high enantiomeric excess (>99% ee). It utilizes Levulinic Acid , a biomass-derived platform chemical.

  • Substrate: Levulinic Acid (4-oxopentanoic acid).

  • Catalyst: Engineered Glutamate Dehydrogenase (e.g., EcGDH mutants).[1]

  • Process: Asymmetric reductive amination using ammonia and NADPH.

  • Protection: The resulting (R)-4-aminopentanoic acid is reacted with Di-tert-butyl dicarbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) under basic conditions.
    
Route B: Classical Chemical Synthesis

Involves the ring-opening of chiral lactams or the Arndt-Eistert homologation of amino acids, though the latter is less atom-economical.

SynthesisWorkflow Levulinic Levulinic Acid (Biomass Derived) Intermediate (R)-4-Aminopentanoic Acid (>99% ee) Levulinic->Intermediate Reductive Amination Ammonia NH3 / NADPH Ammonia->Intermediate Reductive Amination Enzyme Engineered GDH (Biocatalyst) Enzyme->Intermediate Catalysis Final (4R)-4-(Boc-amino)pentanoic Acid Target Molecule Intermediate->Final N-Protection BocReagent Boc2O / NaOH BocReagent->Final

Figure 2: Biocatalytic synthesis pathway converting biomass-derived Levulinic acid to the target chiral building block.

Applications in Drug Design: The Foldamer Advantage

The primary utility of (4R)-4-(Boc-amino)pentanoic acid lies in peptidomimetics . By introducing this ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino acid into a peptide sequence, researchers can induce specific secondary structures known as foldamers .
14-Helix Formation

While ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-peptides often form 14-helices, 

-peptides containing 4-amino acids can adopt distinct helical architectures stabilized by hydrogen bonds between the backbone amide protons and carbonyl oxygens. The (R)-methyl substituent dictates the handedness of this helix.
Proteolytic Stability

Endogenous proteases (trypsin, pepsin, etc.) are evolved to cleave ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-peptide bonds. The insertion of the extra methylene groups (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) in the backbone renders the peptide bond unrecognizable to these enzymes, significantly increasing the half-life (

)
of therapeutic candidates in plasma.
Sacubitril-Class Analogues

This structural motif is chemically related to the intermediate used in the synthesis of Sacubitril (a neprilysin inhibitor), where a ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino acid backbone is essential for binding to the zinc-dependent metalloprotease active site.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino acids requires modified coupling protocols due to the increased steric freedom of the backbone and slower reaction kinetics compared to 

-amino acids.
Materials
  • Resin: Wang resin or Rink Amide resin (depending on C-terminal requirement).

  • Coupling Reagents: HATU (preferred for difficult couplings) or DIC/Oxyma.

  • Solvent: DMF (Anhydrous).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Coupling Cycle
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection (Preceding Step): Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     min). Wash ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    with DMF.
  • Activation:

    • Dissolve (4R)-4-(Boc-amino)pentanoic acid (3.0 eq) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6.0 eq).

    • Critical: Allow pre-activation for 2 minutes to form the active ester.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate at Room Temperature for 2 to 4 hours . (Note: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -amino acids react slower than 
      
      
      
      -amino acids; standard 45-min cycles are insufficient).
  • Monitoring: Perform a Kaiser Test (Ninhydrin). If positive (blue), re-couple using fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Post-Synthesis Cleavage

Since the target molecule is Boc-protected , it is typically used at the N-terminus as the final residue, or in Boc-chemistry SPPS.

  • If used in Fmoc-SPPS: The Boc group survives the Fmoc deprotection steps but will be removed during the final TFA cleavage from the resin.

  • Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5) for 2 hours.

Quality Control & Validation

To ensure the integrity of the (4R)-stereocenter, the following QC parameters are mandatory.

  • 1H NMR (DMSO-d6): Confirm the methyl doublet at

    
     ppm and the Boc singlet at 
    
    
    
    ppm.
  • HPLC: Chiral stationary phase (e.g., Chiralpak AD-H) is required to determine Enantiomeric Excess (ee).

  • Optical Rotation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     should be negative for the free acid (R)-isomer in water, but specific rotation varies by solvent and protection. Always compare against a certified standard.
    

References

  • Enzymatic Synthesis: Zhang, J., et al. (2022). "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase." Frontiers in Bioengineering and Biotechnology.

  • Foldamer Applications: Seebach, D., & Gardiner, J. (2008). "

    
    -Peptidic Peptidomimetics." Accounts of Chemical Research. 
    
  • Gamma-Peptide Structure: Vasudev, P. G., et al. (2011). "

    
    -Peptides: Pushing the boundaries of peptide folding." Chemical Reviews. 
    
  • Chemical Identity (S-Isomer Reference): Chem-Impex International. "(S)-Boc-4-amino-pentanoic acid Datasheet."

  • Levulinic Acid Valorization: Hayes, D. J., et al. (2006). "The Biofine Process - Production of Levulinic Acid from Cellulosic Biomass." Biorefineries-Industrial Processes and Products.

Sources

Exploratory

A Comprehensive Technical Guide to (4R)-4-(Boc-amino)-pentanoic Acid: Properties, Synthesis, and Applications in Modern Research

This guide provides an in-depth exploration of (4R)-4-(Boc-amino)-pentanoic acid, a chiral building block of significant interest in pharmaceutical and materials science research. We will delve into its fundamental chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of (4R)-4-(Boc-amino)-pentanoic acid, a chiral building block of significant interest in pharmaceutical and materials science research. We will delve into its fundamental chemical and physical properties, outline a robust synthetic methodology with an emphasis on the rationale behind procedural choices, and explore its diverse applications, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of this versatile molecule.

Core Molecular Attributes of (4R)-4-(Boc-amino)-pentanoic Acid

(4R)-4-(Boc-amino)-pentanoic acid, also known as (4R)-4-[(tert-butoxycarbonyl)amino]pentanoic acid, is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine function and the carboxylic acid moiety makes it a valuable intermediate in organic synthesis, particularly in the construction of peptidomimetics and other complex molecular architectures.

Physicochemical Properties

A clear understanding of the physicochemical properties of (4R)-4-(Boc-amino)-pentanoic acid is paramount for its effective handling, storage, and application in experimental workflows.

PropertyValueSource
Molecular Formula C10H19NO4[1]
Molecular Weight 217.27 g/mol [1]
Appearance White powder[1]
Chirality (R)-enantiomer
Storage Conditions 0-8 °C[1]

The Boc protecting group imparts several advantageous characteristics to the molecule. It enhances solubility in a range of organic solvents and provides stability during synthetic transformations that do not involve acidic conditions. The selective removal of the Boc group under mild acidic conditions is a cornerstone of its utility in multi-step synthesis.

Synthesis and Purification: A Validated Protocol

The synthesis of enantiomerically pure (4R)-4-(Boc-amino)-pentanoic acid is a critical process for its subsequent applications. The following protocol outlines a reliable method, emphasizing the rationale behind each step to ensure reproducibility and high purity of the final product.

Experimental Protocol: Synthesis of (4R)-4-(Boc-amino)-pentanoic Acid

Objective: To synthesize (4R)-4-(Boc-amino)-pentanoic acid from a suitable starting material with high enantiomeric purity.

Materials:

  • (R)-4-aminopentanoic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (1 M)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-4-aminopentanoic acid in a 1:1 mixture of dioxane and water. Add sodium bicarbonate to the solution to create a basic environment (pH ~8-9). The basic conditions are essential to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction.

  • Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. The use of Boc anhydride is a standard and efficient method for the introduction of the Boc protecting group.

  • Workup and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane. Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl. This step protonates the carboxylic acid, making it less water-soluble. Extract the product into ethyl acetate. The organic layer is then washed with brine to remove any remaining water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (4R)-4-(Boc-amino)-pentanoic acid is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product as a white solid.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start Dissolve (R)-4-aminopentanoic acid in Dioxane/Water with NaHCO3 boc Add Boc Anhydride start->boc Nucleophilic Attack concentrate Remove Dioxane boc->concentrate acidify Acidify with 1M HCl concentrate->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure (4R)-4-(Boc-amino)-pentanoic acid chromatography->product

Sources

Foundational

A Technical Guide to the Solubility of (4R)-4-(Boc-amino)-pentanoic Acid in Organic Solvents

Abstract (4R)-4-(Boc-amino)-pentanoic acid is a chiral building block of significant interest in pharmaceutical and medicinal chemistry. Its utility in the synthesis of novel therapeutics is often dictated by its behavio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4R)-4-(Boc-amino)-pentanoic acid is a chiral building block of significant interest in pharmaceutical and medicinal chemistry. Its utility in the synthesis of novel therapeutics is often dictated by its behavior in various reaction and purification media. A critical, yet often overlooked, parameter is its solubility in organic solvents. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of (4R)-4-(Boc-amino)-pentanoic acid. We will delve into the molecular characteristics that govern its solubility, present a detailed, field-proven protocol for its experimental determination, and discuss the expected solubility trends across a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this versatile compound.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). Among these, solubility stands out as a cornerstone of "drug-likeness." It influences everything from reaction kinetics and purification efficiency during synthesis to bioavailability and formulation strategies in later stages. (4R)-4-(Boc-amino)-pentanoic acid, with its protected amino group and a carboxylic acid moiety, presents a unique solubility profile that is crucial to understand for its effective application. The tert-butyloxycarbonyl (Boc) protecting group, while enhancing stability, also significantly alters the molecule's polarity and hydrogen bonding capabilities compared to its unprotected counterpart, thereby impacting its interaction with various solvents.[1][2][3]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. For (4R)-4-(Boc-amino)-pentanoic acid, the key factors are:

  • Polarity: The molecule possesses both polar (carboxylic acid, carbamate) and non-polar (tert-butyl group, pentanoic acid backbone) regions. The overall polarity will dictate its affinity for polar versus non-polar solvents.

  • Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the carbamate group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be more effective at solvating the molecule than those that are not (e.g., hydrocarbons).

  • Molecular Structure: The bulky tert-butyl group can sterically hinder the close packing of the molecule in a crystal lattice, which may have a modest positive impact on its solubility.

The interplay of these factors means that the solubility of (4R)-4-(Boc-amino)-pentanoic acid will vary significantly across different classes of organic solvents.

Predicted Solubility Trends

While specific quantitative data is not extensively published, we can predict general solubility trends based on the principles outlined above and data for similar amino acid derivatives.[4]

  • High Solubility: Expected in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar groups. Polar protic solvents like methanol and ethanol are also expected to be good solvents due to their hydrogen bonding capabilities.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane (DCM).

  • Low to Negligible Solubility: Expected in non-polar solvents like toluene, hexanes, and diethyl ether, which cannot effectively interact with the polar functional groups of the molecule.

It is important to note that these are predictions, and experimental verification is essential for any practical application.

Experimental Determination of Solubility

The following is a robust, self-validating protocol for determining the equilibrium solubility of (4R)-4-(Boc-amino)-pentanoic acid in organic solvents. This method is based on the widely accepted shake-flask technique.[5]

Materials and Equipment
  • (4R)-4-(Boc-amino)-pentanoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup (drying oven, desiccator).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_quantification Quantification A Add excess (4R)-4-(Boc-amino)- pentanoic acid to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-48 hours) C->D E Allow suspension to settle D->E F Withdraw supernatant with syringe E->F G Filter through syringe filter into pre-weighed container or vial F->G H Gravimetric Analysis G->H I HPLC Analysis G->I H_sub Evaporate solvent and dry to constant weight H->H_sub I_sub Dilute sample and analyze against a standard curve I->I_sub

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid (4R)-4-(Boc-amino)-pentanoic acid to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

    • Add a known volume of the desired organic solvent.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended. This is a critical step; insufficient equilibration time is a common source of error.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a volumetric flask for further dilution (for HPLC analysis). This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification of Dissolved Solute:

    • Method A: Gravimetric Analysis

      • Accurately weigh the container with the filtered solution.

      • Evaporate the solvent. A gentle stream of nitrogen or air can be used to accelerate this process.

      • Dry the container with the solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

      • Calculate the solubility (in g/L or mg/mL) from the mass of the residue and the volume of the solvent.

    • Method B: HPLC Analysis (Recommended for higher accuracy)

      • Prepare a series of standard solutions of (4R)-4-(Boc-amino)-pentanoic acid of known concentrations in the solvent of interest.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

      • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample solution into the HPLC and determine the concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

Self-Validating System and Trustworthiness
  • Visual Confirmation: The persistence of undissolved solid at the end of the equilibration period is a primary check that a saturated solution has been achieved.

  • Time to Equilibrium: To ensure 24-48 hours is sufficient, a pilot study can be run where samples are taken at various time points (e.g., 12, 24, 36, and 48 hours). Equilibrium is reached when the measured solubility no longer changes over time.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reliability of the results and to calculate standard deviations.

Data Presentation

As quantitative solubility data for (4R)-4-(Boc-amino)-pentanoic acid is not extensively published, the following table is provided as a template for researchers to populate with their own experimentally determined values. This standardized format will facilitate the comparison of solubility data across different solvents and conditions.[5]

Table 1: Experimentally Determined Solubility of (4R)-4-(Boc-amino)-pentanoic Acid

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Tetrahydrofuran (THF)
Acetonitrile
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Toluene
Hexanes

Conclusion

Understanding the solubility of (4R)-4-(Boc-amino)-pentanoic acid is not merely an academic exercise; it is a practical necessity for its effective use in organic synthesis and drug development. While a comprehensive public database of its solubility in various organic solvents is lacking, this guide provides the theoretical foundation and a detailed, reliable experimental protocol to empower researchers to determine these critical parameters. By systematically applying the methodologies described herein, scientists can make informed decisions about solvent selection, leading to optimized reaction conditions, more efficient purification processes, and ultimately, accelerated drug discovery timelines.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]

  • Bowden, N. A. (2018). Modelling the Solubility of the 20 Proteinogenic Amino Acids with Experimentally Derived Saturation Data. CORE. [Link]

  • Qualitative Analysis of Amino Acids and Proteins. University of Babylon. [Link]

  • Kato, M., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • 4-Aminopentanoic acid. PubChem. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid. PubChem. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Wang, L., et al. (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. [Link]

Sources

Exploratory

difference between (4R) and (4S)-4-(Boc-amino)-pentanoic acid

This guide provides an in-depth technical analysis of the stereoisomers of 4-(Boc-amino)-pentanoic acid, a critical -amino acid building block in peptidomimetic drug design. Executive Summary 4-(Boc-amino)-pentanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereoisomers of 4-(Boc-amino)-pentanoic acid, a critical


-amino acid building block in peptidomimetic drug design.

Executive Summary

4-(Boc-amino)-pentanoic acid (also known as


-Boc-

-methyl-GABA) is a non-proteinogenic

-amino acid used extensively to engineer peptide secondary structures. The distinction between the (4R) and (4S) enantiomers is not merely optical; it is the fundamental switch that dictates the helical screw sense (handedness) of synthetic foldamers and the proteolytic stability of peptidomimetics.

This guide dissects the structural, synthetic, and functional divergences between these two enantiomers, providing researchers with the rationale for selecting one over the other in drug discovery campaigns.

Part 1: Molecular Architecture & Stereochemistry

The core difference lies in the spatial arrangement of the amino group at the C4 position (the


-carbon) relative to the pentanoic acid backbone.
Structural Definition
  • IUPAC Name: 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.29 g/mol

Feature(4R)-Isomer(4S)-Isomer
Configuration Rectus (Right/Clockwise)Sinister (Left/Counter-Clockwise)
Precursor Origin Often derived from D-Alanine or enzymatic resolutionOften derived from L-Alanine (natural)
Foldamer Effect Induces Left-Handed Helicity (typically)Induces Right-Handed Helicity (typically)
CAS Number 195867-20-0 (Example)66516-73-8 (Example)
The "Gamma-Effect" in Peptides

Unlike


-amino acids (1 carbon between amine and carboxyl) or 

-amino acids (2 carbons), these

-amino acids have 3 carbons separating the functional groups.[2] This extended backbone introduces significant rotational freedom (

), which is constrained only by the stereocenter at C4.
  • (4S)-Isomer: Mimics the side-chain orientation of natural L-amino acids but expands the backbone, allowing for the formation of 14-helices (hydrogen bond between

    
     and 
    
    
    
    residues).
  • (4R)-Isomer: Acts as a "stereochemical break" or inverter when inserted into L-peptide sequences, often used to terminate helices or induce specific turn geometries.

Part 2: Synthetic Routes & Production[2]

The synthesis of these isomers requires distinct strategies to ensure high enantiomeric excess (


).
Pathway A: The Chiral Pool (Arndt-Eistert Homologation)

This is the traditional chemical route. It relies on the "homologation" (adding carbons) of Alanine.[3] Because L-Alanine is cheap and abundant, the (4S) isomer is often more accessible chemically.

  • Mechanism: L-Alanine

    
     Boc-L-Alanine 
    
    
    
    Diazoketone
    
    
    Wolff Rearrangement
    
    
    
    
    -Amino Acid
    
    
    Repeat/Modify
    
    
    
    
    -Amino Acid.
  • Critical Note: Standard Arndt-Eistert on L-Alanine yields a

    
    -amino acid. To get to the 
    
    
    
    -amino acid (4-amino-pentanoic), a double homologation or alternative reduction of Levulinic acid is preferred.
Pathway B: Biocatalytic Reductive Amination (Green Route)

Modern industrial synthesis utilizes Levulinic Acid (a biomass derivative) and chiral transaminases or amine dehydrogenases. This method is superior for generating the (4R) isomer, which is harder to source from natural amino acid pools.

  • Substrate: Levulinic Acid (4-oxopentanoic acid).

  • Reagent:

    
    -Transaminase + Isopropylamine (amine donor).
    
  • Selectivity: Specific enzymes (e.g., Arthrobacter sp. transaminases) yield (4R) exclusively, while others yield (4S).

SynthesisPathways Levulinic Levulinic Acid (Achiral Precursor) EnzymeR Transaminase (R-selective) + PLP Cofactor Levulinic->EnzymeR Reductive Amination EnzymeS Transaminase (S-selective) + PLP Cofactor Levulinic->EnzymeS Reductive Amination ProductR (4R)-4-Amino-pentanoic Acid EnzymeR->ProductR >99% ee ProductS (4S)-4-Amino-pentanoic Acid EnzymeS->ProductS >99% ee BocProtection Boc-Protection (Boc2O, NaOH) ProductR->BocProtection ProductS->BocProtection FinalR (4R)-Boc-Amino Pentanoic Acid BocProtection->FinalR FinalS (4S)-Boc-Amino Pentanoic Acid BocProtection->FinalS

Figure 1: Biocatalytic divergence allows for the precise synthesis of R or S enantiomers from a single achiral precursor (Levulinic Acid).

Part 3: Peptidomimetics & Structural Biology[5][6]

The primary application of these molecules is in Foldamers —synthetic oligomers that adopt stable secondary structures.

Helical Screw Sense

In


-peptides, the backbone adopts a helical shape stabilized by C=O 

H-N hydrogen bonds.
  • Poly-(4S): Forms a Right-Handed 14-helix (analogous to the

    
    -helix of proteins).
    
  • Poly-(4R): Forms a Left-Handed 14-helix.

Biological Implications[7][8]
  • Proteolytic Resistance: Both isomers confer resistance to proteases (trypsin, chymotrypsin) because the enzyme active sites cannot process the extended

    
    -backbone.
    
  • Receptor Binding:

    • If targeting a natural protein surface (e.g., p53-MDM2 interaction), the (4S) isomer is typically required to match the spatial projection of natural L-amino acid side chains.

    • The (4R) isomer is used to create "mirror-image" binders or to disrupt aggregation in amyloid diseases.

Part 4: Experimental Protocols

Protocol: Discrimination via Marfey's Reagent

To verify which isomer you have (or check optical purity), standard C18 HPLC is insufficient. You must derivatize with Marfey's Reagent (FDAA).

Materials:

  • Sample (~1 mg of deprotected amino acid).

  • FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • 1M NaHCO3.

Workflow:

  • Deprotection: Remove the Boc group (if present) using 4M HCl in Dioxane (30 min). Evaporate to dryness.

  • Derivatization: Dissolve residue in 100

    
    L H2O + 50 
    
    
    
    L 1M NaHCO3. Add 100
    
    
    L of 1% FDAA in acetone.
  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20

    
    L 2M HCl.
    
  • Analysis: Inject on C18 HPLC (Gradient: Acetonitrile/Water + 0.1% TFA).

    • Result: The (4R)-derivative elutes at a different retention time than the (4S)-derivative due to the formation of diastereomers (L-L vs L-D interactions).

Protocol: General Coupling (Solid Phase Peptide Synthesis)

Both isomers react slower than


-amino acids due to the flexibility of the 

-backbone (entropic penalty).

Standard Coupling Conditions:

  • Resin: Rink Amide (0.5 mmol/g).

  • Activator: HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Avoid HBTU/TBTU as they are less efficient for

    
    -amino acids.
    
  • Base: DIEA (Diisopropylethylamine).

  • Stoichiometry: 3 eq. Amino Acid : 2.9 eq. HATU : 6 eq. DIEA.

  • Time: Double coupling (2 x 45 min) is recommended to ensure complete reaction.

FoldamerLogic Input Target Application Choice Select Isomer Input->Choice BranchS (4S)-Isomer Choice->BranchS Biomimicry BranchR (4R)-Isomer Choice->BranchR Structural Diversity OutcomeS Mimics Natural Peptides (Right-Handed Helix) Target: Agonists BranchS->OutcomeS OutcomeR Disrupts Natural Folding (Left-Handed Helix) Target: Antimicrobials/Inhibitors BranchR->OutcomeR

Figure 2: Decision matrix for selecting the (4R) or (4S) isomer based on the desired structural outcome in peptide engineering.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Seebach, D., et al. (2004). Gamma-Peptides: The Third Generation of Foldamers. Chemistry & Biodiversity. Link

  • Vasudev, P. G., et al. (2011). Gamma-Amino Acids and Peptides: Synthesis and Structural Features. Chemical Reviews. Link

  • Jiang, J., et al. (2015).[4] Asymmetric Synthesis of (R)-4-Aminopentanoic Acid from Levulinic Acid via an Enzymatic Cascade.[4] Green Chemistry. Link

  • Chem-Impex International. (S)-Boc-4-amino-pentanoic acid Product Data. Link

Sources

Foundational

A Technical Guide to the Synthesis of (4R)-4-(Boc-amino)-pentanoic Acid from Levulinic Acid

A Senior Application Scientist's Perspective on Enabling Chiral Amine Synthesis for Pharmaceutical Development Introduction: The Significance of (4R)-4-(Boc-amino)-pentanoic Acid (4R)-4-(Boc-amino)-pentanoic acid is a ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Enabling Chiral Amine Synthesis for Pharmaceutical Development

Introduction: The Significance of (4R)-4-(Boc-amino)-pentanoic Acid

(4R)-4-(Boc-amino)-pentanoic acid is a chiral building block of significant interest in the pharmaceutical industry. Its specific stereochemistry makes it a crucial intermediate in the synthesis of a variety of bioactive molecules and active pharmaceutical ingredients (APIs). Notably, it is a key component in the development of novel therapeutics for central nervous system injuries and neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's diseases.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality, which is readily removed under acidic conditions, making it highly compatible with multi-step synthetic sequences, particularly in peptide synthesis.[]

Levulinic acid, a biomass-derived platform chemical, presents a sustainable and attractive starting material for the synthesis of (4R)-4-(Boc-amino)-pentanoic acid.[1][2][4][5] The conversion of this simple keto acid into a high-value, enantiomerically pure amino acid derivative is a key transformation that has garnered considerable research interest. This guide provides an in-depth analysis of the primary synthetic routes from levulinic acid, with a focus on asymmetric methodologies that ensure the desired (R)-stereochemistry.

Core Synthetic Strategies

The primary challenge in synthesizing (4R)-4-(Boc-amino)-pentanoic acid from levulinic acid lies in the stereoselective introduction of the amine group at the C4 position. The main strategies to achieve this transformation are:

  • Asymmetric Reductive Amination (ARA)

  • Biocatalytic Reductive Amination

This guide will delve into the technical details of each of these approaches, providing insights into the underlying mechanisms, experimental considerations, and the relative merits of each method.

Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination is a powerful and atom-economical method for the synthesis of chiral amines.[6] This approach typically involves the in-situ formation of an imine or enamine from the ketone (levulinic acid) and an ammonia source, followed by an enantioselective hydrogenation catalyzed by a chiral transition metal complex.

Expertise & Experience: The Causality Behind Experimental Choices

The success of ARA is critically dependent on the choice of catalyst, which is typically a ruthenium or iridium complex with a chiral phosphine ligand. The ligand's structure creates a chiral environment around the metal center, which directs the hydrogenation of the prochiral imine/enamine intermediate to favor the formation of one enantiomer over the other.

Recent studies have demonstrated the efficacy of ruthenium-catalyzed direct asymmetric reductive amination of levulinic acid to produce the corresponding chiral pyrrolidinone with high enantioselectivity (up to 96% ee).[7][8] While this yields the cyclized product, it demonstrates the feasibility of achieving high stereocontrol in the reductive amination of levulinic acid. The reaction proceeds through the formation of an imine, which can tautomerize to an enamine. This enamine then undergoes cyclization to a cyclic enamide, which is subsequently hydrogenated in the key enantioselective step.[7]

Trustworthiness: A Self-Validating System

A robust ARA protocol requires careful optimization of several parameters:

  • Catalyst Loading: Minimizing catalyst loading is crucial for process economy and reducing residual metal content in the final product. Catalyst loadings as low as 0.5 mol% have been reported to be effective.[8]

  • Solvent: The choice of solvent can significantly impact both reactivity and enantioselectivity. Trifluoroethanol has been identified as an optimal solvent in some Ru-catalyzed systems, exhibiting superior enantioselectivity compared to more common solvents like methanol.[7]

  • Ammonia Source: Ammonium acetate (NH₄OAc) is a commonly used and effective nitrogen source for this transformation.[9]

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the rate of hydrogenation.

  • Temperature: Reaction temperature affects both the rate of reaction and, in some cases, the enantioselectivity.

Verification of the enantiomeric excess (e.e.) of the product is paramount and is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or through derivatization with a chiral agent followed by NMR analysis.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination

The following is a representative, generalized protocol based on literature precedents.[7][8] Specific chiral ligands and detailed reaction conditions would need to be optimized for the direct synthesis of the uncyclized (4R)-4-(Boc-amino)-pentanoic acid.

  • Reactor Setup: A high-pressure autoclave is charged with levulinic acid, the chiral ruthenium catalyst (e.g., a Ru/bisphosphine complex), and the ammonium source (e.g., ammonium acetate).

  • Solvent Addition: Anhydrous solvent (e.g., trifluoroethanol) is added under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at the set temperature for the specified duration.

  • Work-up and Boc Protection: Upon completion, the reactor is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure. The resulting crude 4-aminopentanoic acid is then protected with di-tert-butyl dicarbonate (Boc₂O) under standard conditions (e.g., in a suitable solvent like dioxane/water with a base like NaOH) to yield the Boc-protected product.

  • Purification and Analysis: The final product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

Visualization: Asymmetric Reductive Amination Workflow

ARA_Workflow cluster_reaction Asymmetric Reductive Amination cluster_workup Work-up & Protection cluster_analysis Purification & Analysis LA Levulinic Acid Imine Imine/Enamine Intermediate LA->Imine  + NH₃ - H₂O APA 4-Aminopentanoic Acid Imine->APA  [Ru]-catalyst + H₂ Boc_APA (4R)-4-(Boc-amino)- pentanoic Acid APA->Boc_APA  + Boc₂O Purified Purified Product Boc_APA->Purified  Chromatography Analysis Chiral HPLC Purified->Analysis

Caption: Workflow for Asymmetric Reductive Amination.

Biocatalytic Reductive Amination

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[1][2] Enzymes, such as engineered amine dehydrogenases (AmDHs) and transaminases (TAs), can catalyze the reductive amination of levulinic acid with exceptional enantioselectivity.

Expertise & Experience: Leveraging Nature's Catalysts

The key advantage of biocatalysis is the exquisite stereocontrol imparted by the enzyme's active site. This often leads to products with very high enantiomeric excess (>99% e.e.).[1][2]

  • Amine Dehydrogenases (AmDHs): Engineered AmDHs, derived from enzymes like glutamate dehydrogenase (GDH), have been successfully developed for the synthesis of (R)-4-aminopentanoic acid.[1][2] These enzymes utilize ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the reductant.[1][2] To make the process economically viable, a cofactor regeneration system is typically employed, often using an enzyme like formate dehydrogenase (FDH), which converts formate to carbon dioxide while regenerating the NADH/NADPH.[1][2]

  • Transaminases (TAs): Transaminases can also be used to synthesize chiral amines from ketones.[10][11] These enzymes use an amino donor, such as (S)-α-methylbenzylamine, to transfer the amine group to the ketone substrate.[11] A key challenge with TAs is shifting the reaction equilibrium towards product formation, which often requires strategies to remove the ketone byproduct.[1][2] Dual-enzyme systems have been developed to recycle the deaminated amino donor, making the process more efficient.[10][11]

Trustworthiness: A Self-Validating Biocatalytic System

A reliable biocatalytic process requires careful control and validation of several factors:

  • Enzyme Activity and Stability: The specific activity and stability of the enzyme under process conditions (pH, temperature, substrate concentration) are critical for achieving high conversion.

  • Substrate and Product Inhibition: High concentrations of the substrate (levulinic acid) or the product ((4R)-4-(Boc-amino)-pentanoic acid) can inhibit the enzyme, reducing its efficiency.

  • Cofactor Regeneration: The efficiency of the cofactor regeneration system is crucial for the overall process economics.

  • Downstream Processing: Separation of the product from the enzyme, residual substrate, and other reaction components is a key consideration.

Experimental Protocol: Engineered Glutamate Dehydrogenase (GDH) System

The following protocol is a representative example based on published research for the synthesis of (R)-4-aminopentanoic acid.[1][2][12]

  • Reaction Mixture Preparation: A buffered aqueous solution (e.g., Tris-HCl buffer) is prepared containing levulinic acid, ammonium chloride (as the ammonia source), and the nicotinamide cofactor (e.g., NADPH).

  • Enzyme Addition: The engineered glutamate dehydrogenase and the cofactor-regenerating enzyme (e.g., formate dehydrogenase) are added to the reaction mixture. Formate is also added as the substrate for the regenerating enzyme.

  • Bioconversion: The reaction is incubated at a controlled temperature (e.g., 30-40°C) and pH with gentle agitation.[13] The progress of the reaction is monitored by HPLC.

  • Enzyme Removal and Product Isolation: Once the reaction reaches completion, the enzymes are removed, typically by heat treatment or ultrafiltration. The product is then isolated from the reaction mixture.

  • Boc Protection: The resulting (R)-4-aminopentanoic acid is then protected with Boc₂O as described in the ARA protocol.

  • Analysis: The final product is analyzed for purity and enantiomeric excess by HPLC.

Visualization: Biocatalytic Reductive Amination Pathway

Biocatalysis_Pathway cluster_main_reaction Reductive Amination cluster_cofactor_cycle Cofactor Regeneration LA Levulinic Acid GDH Engineered GDH LA->GDH APA (R)-4-Aminopentanoic Acid GDH->APA NADP NADP⁺ GDH->NADP uses Ammonia NH₃ Ammonia->GDH NADPH NADPH NADPH->GDH NADPH->NADP FDH Formate Dehydrogenase NADP->FDH FDH->NADPH CO2 CO₂ FDH->CO2 Formate Formate Formate->FDH

Sources

Exploratory

(4R)-4-(Boc-amino)-pentanoic Acid: Technical Sourcing & Synthesis Guide

The following technical guide provides an in-depth analysis of (4R)-4-(Boc-amino)-pentanoic acid , a critical chiral gamma-amino acid building block used in advanced peptide synthesis and drug development. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (4R)-4-(Boc-amino)-pentanoic acid , a critical chiral gamma-amino acid building block used in advanced peptide synthesis and drug development.

Executive Summary

(4R)-4-(Boc-amino)-pentanoic acid (also known as Boc-D-4-aminovaleric acid ) is a non-proteinogenic gamma-amino acid derivative. Unlike standard alpha-amino acids, the amino group is positioned at the gamma carbon, introducing specific conformational flexibility and proteolytic stability into peptide backbones. This molecule is a high-value "scaffold" intermediate, particularly sought after for the synthesis of peptidomimetics , gamma-peptides , and as a linker in PROTAC (Proteolysis Targeting Chimera) technologies.

While the (S)-enantiomer (derived from L-glutamic acid) is more commercially abundant, the (4R)-enantiomer discussed here is critical for structure-activity relationship (SAR) studies requiring non-natural stereochemistry to evade enzymatic degradation or induce specific secondary structures (e.g., gamma-turns).

Chemical Profile & Identification

PropertySpecification
Chemical Name (4R)-4-[(tert-butoxycarbonyl)amino]pentanoic acid
Common Synonyms Boc-D-4-aminovaleric acid; (R)-3-(Boc-amino)-butyric acid homolog*
CAS Number 219904-48-2 (Tentative for R-isomer based on analog patterns; always verify with CoA); Common (S)-isomer is 207924-92-3
MDL Number MFCD07772022 (Distinct from (S)-isomer MFCD06410963)
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Stereochemistry (R)-configuration at C4 (Gamma position)
Physical State White to off-white crystalline powder
Solubility Soluble in organic solvents (DCM, MeOH, DMF); sparingly soluble in water

*Note: Nomenclature can vary. "4-aminopentanoic acid" is often referred to as "4-aminovaleric acid".[1] Ensure the chiral center is at position 4.

Market Landscape: Suppliers & Price Trends

The market for (4R)-4-(Boc-amino)-pentanoic acid is bifurcated into Catalog Suppliers (Research Scale) and Custom Synthesis Houses (Bulk/GMP Scale). The (R)-enantiomer commands a significant price premium (200-300%) over the (S)-enantiomer due to the complexity of asymmetric synthesis or enzymatic resolution required to achieve high enantiomeric excess (ee).

Supplier Tiers
TierSupplier TypesTypical ScaleLead TimePrimary Use Case
Tier 1: Catalog Sigma-Aldrich (Merck), Chem-Impex, Combi-Blocks1g – 25g1-3 DaysDiscovery Chemistry, SAR screening
Tier 2: Specialized Enamine, WuXi AppTec, Boc Sciences100g – 1kg2-4 WeeksProcess Development, Pre-clinical
Tier 3: Bulk/Custom Porton Pharma, Lonza (Custom)>1kg3-6 MonthsGMP Manufacturing, Clinical Trials
Price Trends (Estimated Q1 2026)

Prices fluctuate based on raw material costs (Levulinic acid) and demand for chiral building blocks.

QuantityEstimated Price Range (USD)Trend
1 g $150 - $250Stable
5 g $550 - $800Increasing (Supply constraints on D-series)
25 g $2,200 - $3,000Negotiable
Bulk (per kg) Inquire (Expect $30k - $50k)Highly dependent on purity specs

Procurement Insight: Due to the lower demand for the (R)-isomer compared to the (S)-isomer, many catalog suppliers hold minimal stock. It is often "made to order." For critical campaigns, validate the enantiomeric purity immediately upon receipt, as "racemic contamination" is a common risk in lower-cost batches.

Technical Deep Dive: Synthesis & Validation

Synthesis Strategy: The "Green" Enzymatic Route

While chemical synthesis via Arndt-Eistert homologation of D-alanine is possible, it is hazardous and atom-inefficient. The modern, preferred route for the (4R)-isomer utilizes biocatalytic reductive amination of Levulinic acid, a sustainable biomass-derived platform chemical.

Mechanism:

  • Substrate: Levulinic acid (4-oxopentanoic acid).

  • Biocatalyst: Engineered Glutamate Dehydrogenase (e.g., EcGDH mutants) or Amine Transaminases specific for (R)-selectivity.

  • Protection: Standard Boc-protection of the resulting chiral amine.

Graphviz Diagram: Enzymatic Synthesis Pathway

SynthesisPathway Levulinic Levulinic Acid (Biomass Derived) Intermediate (R)-4-Aminopentanoic Acid (Free Amino Acid) Levulinic->Intermediate Reductive Amination Ammonia Ammonia / Ammonium Ammonia->Intermediate Enzyme Biocatalyst (R)-Selective Amine Dehydrogenase (NADPH Dependent) Enzyme->Intermediate Catalysis FinalProduct (4R)-4-(Boc-amino)-pentanoic Acid (Target Molecule) Intermediate->FinalProduct N-Boc Protection BocReagent Boc2O / Base (Protection Step) BocReagent->FinalProduct

Caption: Biocatalytic route converting Levulinic Acid to (4R)-4-(Boc-amino)-pentanoic acid via stereoselective reductive amination.

Experimental Protocol (Bench Scale)

Objective: Synthesis of (4R)-4-(Boc-amino)-pentanoic acid from (R)-4-aminopentanoic acid (obtained via enzymatic route or purchased).

Reagents:

  • (R)-4-aminopentanoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq) or Triethylamine (TEA)

  • Solvent: Dioxane/Water (1:1) or THF/Water

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of (R)-4-aminopentanoic acid in 20 mL of 1:1 Dioxane/Water.

  • Basification: Cool to 0°C. Add 20 mmol of NaOH (1M solution) dropwise to adjust pH to ~10-11.

  • Protection: Slowly add 12 mmol of Boc₂O dissolved in 5 mL Dioxane.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12-18 hours. Monitor by TLC (ninhydrin stain) or LC-MS for disappearance of amine.

  • Workup:

    • Evaporate Dioxane under reduced pressure.[2]

    • Acidify the remaining aqueous layer with 1M HCl to pH 2-3 (Caution: CO₂ evolution).

    • Extract immediately with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize from Hexane/Ethyl Acetate if necessary to remove excess Boc₂O.

Quality Control (Self-Validating System)

To ensure the integrity of the (4R)-isomer, the following QC panel is mandatory:

TestAcceptance CriteriaPurpose
1H NMR (DMSO-d6) Conforms to structure; characteristic Boc singlet at ~1.4 ppm; Methyl doublet at ~1.0 ppm.Identity Confirmation
Chiral HPLC > 98% ee (Enantiomeric Excess)Critical for biological activity. Distinguishes (R) from (S).
Optical Rotation Specific rotation

must be negative (typically) or distinct from (S). Note: (S)-isomer is often (+) in certain solvents.
Stereochemical Purity
Mass Spectrometry [M+H]+ or [M+Na]+ matching 217.26 DaMolecular Weight Verification

Applications in Drug Development[2][7][8]

The (4R)-4-(Boc-amino)-pentanoic acid scaffold is not merely a spacer; it is a functional element in medicinal chemistry.

  • Peptidomimetics: Introduction of the gamma-amino acid backbone extends the peptide chain by two carbons compared to alpha-amino acids, altering the hydrogen-bonding pattern and inducing specific helical or turn structures (e.g., gamma-turns ) that can improve receptor binding affinity.

  • Proteolytic Stability: The non-natural gamma-backbone is unrecognized by common proteases (trypsin, chymotrypsin), significantly increasing the half-life (t1/2) of peptide drugs in plasma.

  • Linker Chemistry: Used in PROTACs to link the E3 ligase ligand to the target protein ligand. The chiral methyl group at C4 provides conformational bias, potentially improving the permeability and solubility of the linker compared to linear alkyl chains.

Graphviz Diagram: Structural Application Logic

Applications Molecule (4R)-4-(Boc-amino)-pentanoic Acid Stability Proteolytic Stability (Evades Proteases) Molecule->Stability Conformation Conformational Control (Induces Gamma-Turns) Molecule->Conformation Linker PROTAC Linkers (Solubility & Permeability) Molecule->Linker DrugProp Improved PK/PD Profile Stability->DrugProp Conformation->DrugProp Linker->DrugProp

Caption: Impact of the (4R)-gamma-amino scaffold on pharmacological properties.

References

  • Chem-Impex International. (S)-Boc-4-amino-pentanoic acid Product Page. (Source for (S)-isomer baseline data). Link

  • Zhang, J., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.[3] Frontiers in Bioengineering and Biotechnology. (Primary source for Enzymatic Synthesis Protocol). Link

  • PubChem. 4-Aminopentanoic acid (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. Boc-Amino Acids Catalog. (General pricing and availability reference). Link

Sources

Foundational

An In-depth Technical Guide to the Stability of (4R)-4-(Boc-amino)-pentanoic Acid Under Storage Conditions

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (4R)-4-(Boc-amino)-pentanoic acid is a chiral building block of significant interest in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(4R)-4-(Boc-amino)-pentanoic acid is a chiral building block of significant interest in the synthesis of complex pharmaceutical agents and novel chemical entities. As with any high-purity reagent, ensuring its chemical integrity from procurement to application is paramount to the success of multi-step synthetic campaigns and the quality of the final product. This technical guide provides a comprehensive overview of the stability of (4R)-4-(Boc-amino)-pentanoic acid, offering field-proven insights into its potential degradation pathways, robust analytical methodologies for stability assessment, and evidence-based recommendations for optimal long-term storage. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and reliability of this critical synthetic intermediate.

Introduction: Chemical Profile of (4R)-4-(Boc-amino)-pentanoic Acid

(4R)-4-(Boc-amino)-pentanoic acid, with the chemical formula C₁₀H₁₉NO₄, is a derivative of pentanoic acid featuring a tert-butyloxycarbonyl (Boc) protected amine at the fourth position, conferring a specific stereochemistry.[1] This Boc protecting group is instrumental in synthetic chemistry, as it is stable under a variety of reaction conditions while being readily removable under mild acidic conditions, allowing for sequential peptide coupling or other amine-specific reactions.[][3] The presence of both a carboxylic acid and a protected amine makes this molecule a versatile intermediate in organic synthesis.[4][5]

Understanding the inherent stability of this molecule is crucial, as degradation can lead to the formation of impurities that may compromise the yield, purity, and biological activity of subsequent products. This guide will delineate the factors influencing its stability and provide protocols to ensure its integrity.

Potential Degradation Pathways

Based on the chemical structure of (4R)-4-(Boc-amino)-pentanoic acid, several potential degradation pathways can be hypothesized. These are primarily centered around the lability of the Boc protecting group and the reactivity of the carboxylic acid moiety.

Hydrolytic Degradation
  • Acid-Catalyzed Hydrolysis: The Boc group is notoriously susceptible to cleavage under acidic conditions.[][3] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and carbon dioxide. The presence of even trace amounts of acidic impurities in solvents or on storage container surfaces can initiate this degradation, leading to the formation of (4R)-4-aminopentanoic acid.

  • Base-Catalyzed Hydrolysis: While generally more stable to basic conditions than other protecting groups like Fmoc, prolonged exposure to strong bases can lead to hydrolysis of the carbamate, although this is a less common degradation pathway under typical storage conditions.[3]

Thermal Degradation

Elevated temperatures can promote the thermolytic cleavage of the Boc group, even in the absence of a strong acid catalyst.[6][7][8][9] This process can lead to the same deprotected amine impurity. Studies have shown that thermal deprotection can occur at temperatures as low as 80-100°C, with the rate increasing significantly at higher temperatures.[6][7]

Oxidative Degradation

While the core structure of (4R)-4-(Boc-amino)-pentanoic acid is not highly susceptible to oxidation, the presence of residual catalysts or exposure to oxidizing agents in the storage environment could potentially lead to minor degradation products. However, this is generally considered a lower-risk pathway compared to hydrolytic and thermal degradation.

The following diagram illustrates the primary degradation pathways for (4R)-4-(Boc-amino)-pentanoic acid.

cluster_degradation Degradation Pathways A (4R)-4-(Boc-amino)-pentanoic acid B (4R)-4-aminopentanoic acid A->B  Acid Hydrolysis / Thermal Degradation C Isobutylene + CO2 B->C  (from Boc group)

Caption: Primary degradation pathways of (4R)-4-(Boc-amino)-pentanoic acid.

Stability-Indicating Analytical Methodology

A robust, stability-indicating analytical method is essential to monitor the purity of (4R)-4-(Boc-amino)-pentanoic acid and to detect any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[4][10][11]

Recommended HPLC Method

A reversed-phase HPLC (RP-HPLC) method with UV detection is recommended. The method should be capable of separating the parent compound from its primary degradant, (4R)-4-aminopentanoic acid, and any other potential impurities.

Table 1: Recommended HPLC Parameters for Stability Testing

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape of the carboxylic acid and amine.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 20% to 80% B over 20 minutesA gradient elution is necessary to ensure elution of the parent compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength 210 nmThe carbamate and carboxylic acid moieties have some UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard injection volume.
Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method and to understand the degradation profile of the molecule, forced degradation studies are recommended.[1][12][13][14][15] These studies intentionally stress the sample to generate degradation products.

Table 2: Protocol for Forced Degradation Studies

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis Dissolve 10 mg in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before injection.Significant degradation to (4R)-4-aminopentanoic acid.
Base Hydrolysis Dissolve 10 mg in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize before injection.Potential for some degradation, though likely less than acid hydrolysis.
Oxidative Degradation Dissolve 10 mg in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours.Minimal degradation expected.
Thermal Degradation Store solid sample at 80°C for 48 hours. Dissolve in diluent for analysis.Degradation to (4R)-4-aminopentanoic acid.
Photostability Expose solid sample to light according to ICH Q1B guidelines. Dissolve in diluent for analysis.Minimal degradation expected.

The following diagram illustrates the workflow for a comprehensive stability assessment.

cluster_workflow Stability Assessment Workflow A Sample of (4R)-4-(Boc-amino)-pentanoic acid B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Long-Term Stability Study (Recommended Storage Conditions) A->C D Stability-Indicating HPLC Analysis B->D C->D E Data Analysis (Purity, Impurity Profile) D->E F Establish Shelf-Life and Storage Recommendations E->F

Caption: Workflow for a comprehensive stability assessment study.

Recommended Storage Conditions

Based on the chemical properties of (4R)-4-(Boc-amino)-pentanoic acid and general recommendations for Boc-protected amino acids, the following storage conditions are advised to ensure long-term stability.[]

Table 3: Recommended Storage Conditions for (4R)-4-(Boc-amino)-pentanoic Acid

ParameterRecommendationRationale
Temperature 2-8°C Cold storage minimizes the rate of potential thermal degradation and hydrolytic reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Container Tightly sealed, opaque container Prevents exposure to moisture and light, which can contribute to degradation.
Handling Allow the container to warm to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could initiate hydrolysis.

Conclusion

The stability of (4R)-4-(Boc-amino)-pentanoic acid is critical for its successful application in research and development. The primary degradation pathway is the acid-catalyzed or thermal cleavage of the Boc protecting group, leading to the formation of (4R)-4-aminopentanoic acid. By implementing a robust, stability-indicating HPLC method and conducting forced degradation studies, a clear understanding of the molecule's stability profile can be achieved. Adherence to the recommended storage conditions—specifically, maintaining the compound in a cold, dry, and inert environment—is essential for preserving its purity and ensuring the reliability of experimental outcomes. This guide provides the foundational knowledge and practical protocols for scientists and researchers to confidently manage the stability of this important synthetic building block.

References

  • Chem-Impex International. (n.d.). Boc-4-amino-4-methyl-pentanoic acid. Retrieved from [Link]

  • Ermer, J. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 44(11), 34-41. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IJPSR, 6(9), 3696-3705. Retrieved from [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR, 6(5), 794-802. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 94831-94834. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1364-1370. Retrieved from [Link]

  • PubMed. (2004, May 15). Hydrolysis of irinotecan and its oxidative metabolites... by human carboxylesterases... Drug Metabolism and Disposition, 32(5), 505-511. Retrieved from [Link]

  • University College Cork. (2024, May 17). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Using (4R)-4-(Boc-amino)-pentanoic Acid in Peptide Synthesis

-Amino Acids into Peptide Backbones Abstract & Introduction (4R)-4-(Boc-amino)-pentanoic acid (also known as Boc-(R)- -aminovaleric acid or Boc-(R)- -Abu( -Me)-OH) is a chiral -amino acid building block used to synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids into Peptide Backbones

Abstract & Introduction

(4R)-4-(Boc-amino)-pentanoic acid (also known as Boc-(R)-


-aminovaleric acid or Boc-(R)-

-Abu(

-Me)-OH) is a chiral

-amino acid building block used to synthesize

-peptides and hybrid

-peptide foldamers. Unlike standard

-amino acids, this residue introduces a 3-carbon backbone extension, imparting unique proteolytic stability and inducing distinct secondary structures such as 12- or 14-helices (Seebach et al.).

This guide details the specific protocol for incorporating this residue using Solid Phase Peptide Synthesis (SPPS). While standard Boc-chemistry protocols apply, the steric bulk and backbone flexibility of


-amino acids require modified activation and coupling strategies to prevent deletion sequences and ensure high-yield incorporation.
Key Chemical Properties
PropertySpecification
Molecular Formula

Molecular Weight 217.26 g/mol
Chirality (R)-Enantiomer
Protecting Group Boc (Acid labile, removed by TFA)
Solubility Soluble in DMF, DCM, NMP

Pre-Synthesis Considerations

Strategic Planning: Boc vs. Fmoc Chemistry

The choice of resin and synthesis strategy is dictated by the N-terminal protection (Boc).

  • Boc-SPPS (Primary Application): This is the native workflow for this reagent. The Boc group is removed with Trifluoroacetic Acid (TFA), and the final peptide is cleaved from the resin using Hydrogen Fluoride (HF) or TFMSA.

  • Fmoc-SPPS (Orthogonal Application): If used in Fmoc-SPPS, this residue acts as a terminal residue or a permanent spacer, as the Boc group is stable to the piperidine used for Fmoc removal. It cannot be used for internal chain elongation in standard Fmoc cycles unless the Boc group is removed with TFA, which would also cleave the peptide from standard acid-labile resins (e.g., Wang, Rink Amide).

Resin Selection

For Boc-SPPS, the following resins are recommended to ensure stability during the repetitive TFA deprotection cycles:

  • PAM Resin: Generates a C-terminal carboxylate. High stability.

  • MBHA Resin: Generates a C-terminal amide.

Core Protocol: Activation and Coupling[2][3]

Critical Insight:


-Amino acids exhibit slower reaction kinetics than 

-amino acids due to the increased freedom of motion in the carbon backbone (entropic penalty) and steric hindrance from the

-methyl group. Standard DIC/HOBt protocols often lead to incomplete coupling.
Reagents Preparation
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred for difficult couplings.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Coupling Workflow
  • Resin Swelling: Swell the resin in DCM for 30 minutes, then wash 3x with DMF.

  • Deprotection (Pre-cycle): Remove the Boc group of the previous amino acid on the resin using 50% TFA in DCM (2 min pre-wash, then 20 min reaction). Wash thoroughly (DCM x3, DMF x3, 5% DIPEA/DMF x2, DMF x3).

  • Activation (In Situ):

    • Dissolve (4R)-4-(Boc-amino)-pentanoic acid (3.0 equivalents relative to resin loading) in minimum DMF.

    • Add HATU (2.9 equivalents).

    • Add DIPEA (6.0 equivalents).

    • Note: Activate for only 30-60 seconds before adding to resin to minimize risk of racemization, although low for

      
      -AAs.
      
  • Coupling:

    • Transfer the activated solution to the resin.[1]

    • Reaction Time: Allow to react for 2 to 4 hours at room temperature. (Standard

      
      -AA is usually 1 hour; 
      
      
      
      -AAs require extended time).
    • Optimization: For extremely difficult sequences, double coupling (repeat step 3-4) is recommended.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).[2]

    • Blue beads: Incomplete coupling

      
       Recouple.
      
    • Colorless beads: Complete coupling

      
       Proceed.
      
Visualization of Workflow

G cluster_0 Critical Phase Start Resin-AA(n)-NH2 (Free Amine) Coupling Coupling Reaction (2-4 Hours) Start->Coupling Add Activated AA Activation Activate (4R)-Boc-AA (HATU/DIPEA) Activation->Coupling Check Kaiser Test Coupling->Check Success Resin-AA(n)-Gamma-Boc (Coupled) Check->Success Colorless (Negative) Recouple Double Coupling Check->Recouple Blue (Positive) Recouple->Coupling Repeat

Figure 1: Optimized coupling workflow for sterically hindered


-amino acids.

Deprotection and Cleavage (Boc-SPPS)[6]

Once the (4R)-4-(Boc-amino)-pentanoic acid is incorporated, the Boc group must be removed to elongate the chain, or the peptide must be cleaved from the resin.

N-Terminal Boc Removal (Cycle Continuation)

To add the next amino acid:

  • Wash: DMF (3x), DCM (3x).

  • Acidolysis: Treat resin with 50% TFA / 50% DCM (v/v).

    • Batch 1: 2 minutes (Flow wash).

    • Batch 2: 20 minutes (Incubation).

  • Neutralization: Wash with DCM (3x), then 5% DIPEA in DMF (2x 2 min) to neutralize the amine salt.

  • Result: Free

    
    -amine ready for next coupling.
    
Final Cleavage from Resin

Safety Warning: This step typically requires Hydrogen Fluoride (HF), which is extremely hazardous. Use specialized HF apparatus.

  • Drying: Dry peptide-resin overnight under vacuum.

  • Scavengers: Add p-cresol and dimethyl sulfide (9:1:1 ratio typical) to prevent carbocation re-attachment.

  • Reaction: Treat with anhydrous HF at 0°C for 60 minutes.

  • Extraction: Evaporate HF. Precipitate peptide in cold diethyl ether. Extract into aqueous acetic acid or acetonitrile/water for lyophilization.

Troubleshooting & Optimization

The introduction of methylene groups (


-position) changes the physicochemical properties of the growing chain.
IssueProbable CauseCorrective Action
Incomplete Coupling (Positive Kaiser) Steric hindrance of

-methyl; Backbone flexibility.
1. Switch to HATU/HOAt (stronger activation).2. Increase temperature to 50°C (microwave assisted).3. Double couple.
Lactam Formation Intramolecular cyclization of

-amino acid.
Rare with Boc-protection. Occurs if N-terminus is deprotected while C-terminus is activated. Ensure thorough washing between deprotection and activation steps.[3]
Aggregation Formation of

-sheet-like structures or insoluble helices.
Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use pseudoproline dipeptides if sequence allows.
Mechanistic Impact: Foldamers

Incorporating (4R)-4-(Boc-amino)-pentanoic acid forces the peptide backbone into specific torsion angles, often promoting helical folding (e.g., 2.5


-helix) which resists proteolysis.

Mechanism Alpha Alpha-Peptide Backbone (Susceptible to Protease) Gamma Gamma-AA Incorporation ((4R)-4-amino-pentanoic acid) Alpha->Gamma Backbone Homologation Folding Induced Secondary Structure (12-Helix / Foldamer) Gamma->Folding Restricted Torsion Angles Stability Proteolytic Stability (Enzyme Recognition Blocked) Folding->Stability Steric Shielding

Figure 2: Mechanistic pathway of stability enhancement via


-amino acid incorporation.

References

  • Seebach, D., et al. (2004).The World of

    
    - and 
    
    
    
    -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components.[4] Chemistry & Biodiversity.
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Vasudev, P. G., et al. (2011).

    
    -Peptides: Pushing the boundaries of peptide foldamers. Chemical Reviews. 
    
  • Standard Boc-SPPS Protocols. Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

Sources

Application

Application Note: Solid Phase Peptide Synthesis with (4R)-4-(Boc-amino)-pentanoic Acid

[1] -amino acids into peptide backbones for foldamer and peptidomimetic development. Abstract & Introduction (4R)-4-(Boc-amino)-pentanoic acid is a methylated derivative of -aminobutyric acid (GABA).[1] Unlike standard -...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-amino acids into peptide backbones for foldamer and peptidomimetic development.

Abstract & Introduction

(4R)-4-(Boc-amino)-pentanoic acid is a methylated derivative of


-aminobutyric acid (GABA).[1] Unlike standard 

-amino acids, this

-amino acid introduces three carbon atoms into the peptide backbone, imparting unique conformational flexibility that promotes the formation of distinct secondary structures known as foldamers (specifically 12-helices or 14-helices depending on sequence context).[1]

Incorporating this residue presents specific synthetic challenges:

  • Intramolecular Cyclization: The activated carboxyl group is prone to attacking the internal protected amine (or nearby nucleophiles) to form a stable 5-membered lactam (pyrrolidinone derivative), terminating the chain.

  • Aggregation:

    
    -peptides form extremely stable secondary structures on the resin, leading to incomplete coupling of subsequent residues.
    
  • Orthogonality: The Boc (tert-butyloxycarbonyl) protection necessitates a specific strategic approach, primarily Boc-SPPS , or use as an N-terminal cap in Fmoc-SPPS.[1]

This guide details the optimized protocols for handling this building block, focusing on mitigating lactam formation and ensuring high-efficiency coupling.

Strategic Planning: Chemistry & Resin Selection[2][3]

The Protection Strategy Decision

The presence of the Boc group dictates the synthesis strategy.

StrategySuitabilityMechanism
Boc-SPPS High The native environment for this molecule.[1] The Boc group is removed by TFA (Trifluoroacetic acid) to expose the amine for the next coupling.[2] Final cleavage uses HF or TFMSA.[3][4]
Fmoc-SPPS Low (Conditional) Can only be used as the N-terminal residue (capping step).[1] The Boc group is stable to Piperidine (Fmoc deprotection). Removing Boc with TFA would cleave the peptide from standard acid-labile resins (e.g., Wang).[1]

Recommendation: This guide focuses on Boc-SPPS for backbone elongation.[1]

Resin Selection

For Boc-SPPS, the resin-linker complex must withstand repeated exposure to TFA.[1]

  • MBHA Resin (4-methylbenzhydrylamine): Preferred for generating C-terminal Amides .[1] Highly stable to TFA.

  • PAM Resin (Phenylacetamidomethyl): Preferred for generating C-terminal Acids .[1] The PAM linker prevents premature cleavage (loss of chains) during TFA deprotection cycles.[3]

Critical Mechanistic Insight: The Lactam Trap

When the carboxyl group of a


-amino acid is activated, there is a kinetic competition between the desired intermolecular coupling (to the resin-bound amine) and undesired intramolecular cyclization.

The Risk: Slow activation or prolonged coupling times favor the formation of the thermodynamically stable 5-membered lactam. Once formed, this byproduct cannot react further, resulting in a deletion sequence.

Visualization: Coupling vs. Cyclization Pathways[1]

LactamTrap Start (4R)-4-(Boc-amino)-pentanoic acid Activation Activation (HATU/DIEA) Start->Activation ActivatedSpecies Activated Ester (OAt/OBt) Activation->ActivatedSpecies Coupling Intermolecular Coupling (Resin-NH2) ActivatedSpecies->Coupling  Fast (k1)   Cyclization Intramolecular Cyclization (Slow Side Reaction) ActivatedSpecies->Cyclization  Slow (k2)   Product Elongated Peptide (Desired) Coupling->Product Lactam 5-Membered Lactam (Dead End) Cyclization->Lactam

Figure 1: Kinetic competition during activation.[1] To win,


 must vastly exceed 

.[1] This requires high concentration and highly active reagents (HATU).[1]

Experimental Protocols

Protocol A: Resin Loading (Cesium Salt Method)

For attaching the first residue to Merrifield or PAM resin.

Reagents:

  • (4R)-4-(Boc-amino)-pentanoic acid[1][5]

  • Cesium Carbonate (

    
    )[1][6]
    
  • Ethanol / Water / DMF[6]

Steps:

  • Salt Formation: Dissolve the amino acid (1.0 mmol) in EtOH (5 mL) and water (0.5 mL). Add

    
     solution until pH 7.0 (neutral). Evaporate to dryness. Repeat evaporation with dry benzene or dioxane to remove moisture (azeotropic drying). The result is the Cesium salt.
    
  • Swelling: Swell the chloromethylated resin (Merrifield or PAM) in dry DMF for 30 mins.

  • Coupling: Add the Cesium salt (1.5 eq relative to resin chloride capacity) in minimum DMF to the resin.

  • Incubation: Shake at 50°C for 12–24 hours.

  • Washing: Filter and wash with DMF (3x), Water/DMF (1:1, 3x), DMF (3x), and MeOH (3x).[1][6]

  • Capping (Optional but Recommended): Treat with acetic anhydride/pyridine in DCM for 30 mins to block unreacted sites.

Protocol B: The Elongation Cycle (Boc-SPPS)

Optimized for


-amino acids.[1]

Standard Cycle Definition:

StepReagentDurationNotes
1. Deprotection 50% TFA in DCM2 min (pre-wash) + 20 minRemoves Boc group.
2. Wash DCM3 x 1 minRemoves excess TFA.
3. Neutralization 10% DIPEA in DMF2 x 2 minCrucial: Converts amine salt to free amine.
4. Wash DMF3 x 1 minPrepares for coupling.
5. Coupling HATU / HOAt / DIPEA 30 - 60 min See detailed activation below.[1]
6. Wash DMF, then DCM3 x 1 min eachRemove reagents.

Detailed Coupling Activation (The "Anti-Lactam" Method): Do not use DIC/HOBt for this residue. It is too slow.

  • Dissolve (4R)-4-(Boc-amino)-pentanoic acid (3.0 eq) in dry DMF.

  • Add HATU (2.9 eq) or HBTU (2.9 eq).[1]

  • Add HOAt (3.0 eq) if available (enhances rate further).[1]

  • Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Pour immediately onto the resin.

    • Why? Pre-activation in the absence of the resin allows the activated ester to cyclize into the lactam. By adding it to the resin immediately, the high local concentration of resin-bound amine competes for the activated ester.

Protocol C: Handling Aggregation (Foldamer Risk)

-peptides fold readily.[1] If coupling becomes sluggish (positive Kaiser test after 60 mins):
  • Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF.

  • Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding in the growing helix, exposing the amine.

  • Double Coupling: Repeat the coupling step with fresh reagents rather than extending the time of a single coupling.

Quality Control & Analysis

Cleavage (Diagnostic)

For a small scale check, cleave a resin sample using TFMSA (Trifluoromethanesulfonic acid) / TFA cocktail.[1]

  • Cocktail: TFMSA : TFA : DMS : m-Cresol (10 : 50 : 30 : 10).[1]

  • Time: 1 hour at 0°C.

  • Precipitation: Cold diethyl ether.

Analytical Expectations
  • HPLC:

    
    -peptides are often more hydrophobic than their 
    
    
    
    -counterparts.[1] Expect longer retention times on C18 columns.
  • Mass Spec (ESI):

    • Calculate the mass of the residue as:

      
      .
      
    • For (4R)-4-(Boc-amino)-pentanoic acid (

      
      , MW 217.26):
      
    • Residue Mass added to chain = 113.1 Da (The Boc is removed, the OH is removed).

    • Note: If you see a mass corresponding to the full monomer including Boc, the deprotection failed.

Workflow Visualization

SPPS_Workflow Start Resin-Peptide-Boc Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Wash1 Wash (DCM) Deprotect->Wash1 Neutralize 2. Neutralization (10% DIPEA/DMF) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Couple 4. Coupling (30-60 min) Wash2->Couple Activate 3. Activation (Amino Acid + HATU + DIPEA) Activate->Couple Add Immediately Check Kaiser Test Couple->Check NextCycle Next Cycle Check->NextCycle Negative (Colorless) Recouple Double Couple (Fresh Reagents) Check->Recouple Positive (Blue) Recouple->Couple

Figure 2: Optimized Boc-SPPS Cycle for


-amino acids. Note the emphasis on immediate addition after activation.

References

  • Merrifield, R. B. (1963).[7] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link[1]

  • Seebach, D., et al. (1996).

    
    -Peptides: A New Type of Peptide Foldamer.[1] Helvetica Chimica Acta. (Foundational work on gamma-peptide synthesis and folding).
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link[1]

  • Vasudev, P. G., et al. (2011). -Peptides: Pushing the boundaries of peptide science. Chemical Reviews. (Detailed review on coupling conditions and structures).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[8] Journal of the American Chemical Society. (Basis for HATU/HOAt superiority in difficult couplings).[1] Link[1]

Sources

Method

Application Note: Incorporating (4R)-4-(Boc-amino)-pentanoic Acid into Peptidomimetics

Abstract This technical guide details the methodology for incorporating (4R)-4-(Boc-amino)-pentanoic acid (a -amino acid) into peptidomimetic scaffolds. This building block is a critical tool for medicinal chemists seeki...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the methodology for incorporating (4R)-4-(Boc-amino)-pentanoic acid (a


-amino acid) into peptidomimetic scaffolds. This building block is a critical tool for medicinal chemists seeking to induce discrete secondary structures (specifically 14-helices ) and enhance metabolic stability against proteolysis. Unlike standard 

-amino acids, the

-backbone introduces unique synthetic challenges regarding coupling kinetics and lactamization risks. This document provides validated protocols for solution-phase and solid-phase synthesis (Boc-SPPS), mechanistic rationale for folding, and quality control metrics.

Structural & Mechanistic Rationale

The Gamma-Turn and 14-Helix

The incorporation of (4R)-4-(Boc-amino)-pentanoic acid extends the peptide backbone by two methylene units compared to alanine. This modification fundamentally alters the folding landscape.

  • Folding Propensity: Homooligomers of

    
    -residues adopt a 14-helix  conformation (defined by a 14-membered hydrogen-bonded ring between 
    
    
    
    and
    
    
    ).[1]
  • Stereochemical Control: The (4R) configuration is critical. It directs the side chain (methyl group) to project outward, mimicking the spatial arrangement of L-

    
    -amino acids in specific helical contexts. Racemization or inversion to (4S) will disrupt the helical pitch and destabilize the foldamer.
    
Metabolic Stability

The primary driver for using


-amino acids in drug design is proteolytic resistance .
  • Mechanism: Standard proteases (e.g., trypsin, chymotrypsin, pepsin) rely on a precise spatial register between the scissile amide bond and the catalytic triad. The extended

    
    -backbone disrupts this alignment, rendering the peptide bond "invisible" to most hydrolytic enzymes.
    
  • Pharmacokinetics: Incorporation often leads to significantly extended plasma half-lives (

    
    ) compared to native 
    
    
    
    -peptides.
Mechanistic Workflow

The following diagram illustrates the decision logic for incorporating this unit into a design pipeline.

G Start Target Design (Peptidomimetic) Choice Backbone Modification Start->Choice Gamma Insert (4R)-gamma-AA Choice->Gamma Select for stability/folding Effect1 Induce 14-Helix (Secondary Structure) Gamma->Effect1 Homooligomer Effect2 Block Proteolysis (Metabolic Stability) Gamma->Effect2 Hybrid Sequence Validation Validation: CD Spectroscopy & NMR Effect1->Validation Effect2->Validation

Figure 1: Decision logic for incorporating


-amino acids to modulate structure and stability.

Synthetic Considerations & Reagents

The presence of the Boc (tert-butyloxycarbonyl) group dictates the synthetic strategy. This building block is acid-labile and base-stable .

Strategic Selection: Solution vs. Solid Phase
  • Solution Phase: Ideal for short fragments or convergent synthesis. The Boc group allows for mild activation and coupling without premature deprotection.

  • Boc-SPPS: The native environment for this block. Requires TFA for deprotection and HF/TFMSA for cleavage.

  • Fmoc-SPPS (Warning): This block cannot be used in the middle of a standard Fmoc SPPS sequence because the Boc group is stable to piperidine (Fmoc removal conditions). It can only be used as the N-terminal cap in Fmoc synthesis.

Coupling Reagent Compatibility

-amino acids are more flexible than 

-amino acids, increasing the risk of intramolecular cyclization (forming a 5-membered lactam) during activation.
ReagentEfficiencyRisk of LactamizationRecommendation
HATU / HOAt HighLowPreferred. Fast kinetics minimize side reactions.
EDC / HOBt MediumMediumGood for solution phase; slower activation.
DIC / Oxyma HighLowExcellent for SPPS (Green alternative to HOBt).
PyBOP HighLowGood alternative to HATU; easier byproduct removal.

Detailed Protocols

Protocol A: Solution Phase Coupling (Fragment Synthesis)

Use this protocol to couple (4R)-4-(Boc-amino)-pentanoic acid to a free amine (e.g., H-Phe-OMe).

Reagents:

  • (4R)-4-(Boc-amino)-pentanoic acid (1.0 equiv)

  • Amine component (free base or HCl salt) (1.0 - 1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv; 4.0 if amine is a salt)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Activation: Dissolve (4R)-4-(Boc-amino)-pentanoic acid and HATU in anhydrous DMF (concentration ~0.1 M) under nitrogen.

  • Base Addition: Add DIPEA dropwise. Stir for 2 minutes at

    
     to pre-activate the acid. Note: Do not wait longer than 5 minutes to avoid potential side reactions.
    
  • Coupling: Add the Amine component.[2] Allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS. The

    
    -amino acid couples slower than 
    
    
    
    -analogs; ensure consumption of the activated ester.
  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes excess DIPEA/Amine)

    • Saturated NaHCO3 (removes unreacted acid/HOBt)

    • Brine

  • Drying: Dry over MgSO4, filter, and concentrate.

Protocol B: Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

Use this protocol if building a peptide chain on MBHA or PAM resin.

Reagents:

  • Resin: MBHA (for amides) or PAM (for acids).

  • Deprotection: 50% TFA in DCM.[3]

  • Neutralization: 10% DIPEA in DCM.

  • Coupling: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

The Synthetic Cycle:

SPPS Start Resin-Peptide-NH2 Couple Coupling: Gamma-AA + DIC + HOBt (2 hours) Start->Couple Wash1 Wash: DCM (3x), DMF (3x) Couple->Wash1 Deprotect Deprotection: 50% TFA / DCM (2 x 15 min) Wash1->Deprotect Wash2 Wash: DCM (3x) Deprotect->Wash2 Neutralize Neutralization: 10% DIPEA / DCM (2 x 2 min) Wash2->Neutralize Next Ready for Next Cycle Neutralize->Next Next->Couple Repeat

Figure 2: Boc-SPPS Cycle for


-amino acid incorporation.

Critical Protocol Steps:

  • Coupling: Use 3-fold excess of the Boc-amino acid, DIC, and HOBt. Dissolve in minimal DMF/DCM (1:1). Shake for 2 hours. Self-Validation: Perform a Kaiser test. If blue (positive), recouple using HATU/DIPEA.

  • Deprotection: Treat resin with 50% TFA/DCM (v/v) containing 0.5% anisole (scavenger) for 2 minutes (flow wash) then 20 minutes (batch).

  • Neutralization: Crucial step. Wash with 10% DIPEA/DCM (

    
     min) to remove TFA salts before the next coupling.
    

Characterization & Validation

Structural Verification (NMR)

The (4R)-methyl group provides a distinct handle.

  • 1H NMR: Look for the doublet corresponding to the

    
    -methyl group around 
    
    
    
    1.1–1.3 ppm.
  • Diastereomeric Purity: If coupling to a chiral amine, check for doublet splitting in the methyl region, which indicates racemization.

Circular Dichroism (CD) - Folding Assay

To validate the formation of a 14-helix (in oligomers):

  • Solvent: TFE (Trifluoroethanol) or MeOH often enhances helical signals.

  • Signature: Look for a minimum around 220 nm (distinct from the double minima of

    
    -helices at 208/222 nm).
    

References

  • Seebach, D., et al. (1996). gamma-Peptides: a new class of beta-peptide analogues with protein-like folding properties. Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

  • Vasudev, P. G., et al. (2011). The structure of the gamma-peptide 14-helix.[1][4][5] Angewandte Chemie International Edition.[5] Link

  • Bachem. (2024).[6] Peptide Coupling Reagents: A Guide.[2][7] Bachem Technical Notes. Link

  • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols.[2][7][8][9][10][11] Methods in Molecular Biology.[7][8] Link

Sources

Application

Mastering the Challenge: A Guide to Coupling Conditions for Boc-Protected Gamma-Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Landscape of Gamma-Amino Acid Coupling Gamma (γ)-amino acids are foundational building blocks for a diverse array of peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Landscape of Gamma-Amino Acid Coupling

Gamma (γ)-amino acids are foundational building blocks for a diverse array of peptidomimetics, natural products, and pharmaceuticals. Their extended backbone, compared to their alpha-analogs, imparts unique conformational constraints, influencing secondary structure and enhancing metabolic stability. However, the very properties that make them desirable also introduce significant challenges in peptide synthesis. The increased flexibility and the potential for intramolecular cyclization to form a stable six-membered γ-lactam ring during carboxyl group activation present formidable obstacles to achieving high-yield, high-purity peptide products.

This technical guide provides a comprehensive overview of the critical factors governing the successful coupling of Boc-protected γ-amino acids. We will delve into the mechanistic underpinnings of both desired amide bond formation and undesired side reactions, present a comparative analysis of common and advanced coupling reagents, and offer detailed, field-proven protocols to empower researchers to navigate this complex synthetic landscape.

The Mechanistic Dichotomy: Amide Bond Formation vs. γ-Lactam Cyclization

The success of any coupling reaction hinges on directing the reaction pathway toward intermolecular amide bond formation while suppressing intramolecular side reactions. With γ-amino acids, the primary competing reaction is the formation of a highly stable γ-lactam.

Mechanism of Amide Bond Formation:

The fundamental principle of peptide coupling involves the activation of the carboxylic acid moiety of the N-protected amino acid, making it susceptible to nucleophilic attack by the free amine of the coupling partner. This activation is typically achieved through the use of a coupling reagent, which converts the carboxyl group into a more reactive species, such as an active ester or a symmetric anhydride.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: General mechanism of amide bond formation.

The Intramolecular Threat: γ-Lactam Formation

The proximate amine of the incoming amino acid is not the only nucleophile present. The Boc-protected amino group, while sterically hindered, can, under certain conditions, attack the activated carboxyl group of the same molecule. In the case of γ-amino acids, this intramolecular attack leads to the formation of a thermodynamically stable six-membered γ-lactam ring, a reaction that can be particularly facile.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

}

Caption: Mechanism of γ-lactam side-product formation.

Key factors influencing the rate of γ-lactam formation include:

  • The nature of the activating group: Highly reactive intermediates are more susceptible to intramolecular attack.

  • Solvent: Polar aprotic solvents can stabilize the charged intermediates, potentially influencing the reaction pathway.

  • Temperature: Higher temperatures can provide the activation energy needed for the cyclization to occur.

  • Steric hindrance: Substitution on the γ-amino acid backbone can influence the propensity for cyclization.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is paramount in maximizing coupling efficiency while minimizing side reactions. Reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Coupling Reagent ClassExamplesKey AdvantagesKey DisadvantagesSuitability for γ-Amino Acids
Carbodiimides EDC, DCC, DICCost-effective, readily available.Lower reactivity, risk of N-acylurea formation, racemization potential.Moderate. Best used with additives like HOBt or Oxyma to suppress side reactions.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization.[1]Higher cost, byproducts can be difficult to remove in solution-phase.Good. Effective for sterically hindered couplings.[1]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUVery high reactivity, fast reaction times, low racemization.[2][3]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[4]Excellent. Generally considered the reagents of choice for difficult couplings, including those involving γ-amino acids.[5]

Expert Insights: For challenging couplings involving sterically hindered or aggregation-prone sequences, uronium salts like HATU and COMU often provide the best results.[2][6] The use of additives is crucial when employing carbodiimides. 1-Hydroxybenzotriazole (HOBt) and its aza-derivatives (HOAt) have been traditionally used, but the development of non-explosive alternatives like OxymaPure® is a significant advancement in safety and efficiency.

Field-Proven Protocols for Coupling Boc-Protected γ-Amino Acids

The following protocols are designed to provide a robust starting point for the successful coupling of Boc-protected γ-amino acids. Optimization may be required based on the specific substrates and desired scale.

Protocol 1: General Purpose Coupling using HATU (Solution-Phase)

This protocol is recommended for most standard and moderately challenging γ-amino acid couplings.

Materials:

  • Boc-protected γ-amino acid (1.0 eq)

  • Amino component (e.g., amino acid ester hydrochloride) (1.0 eq)

  • HATU (1.0 eq)[2]

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the Boc-protected γ-amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Stir the mixture at 0 °C for 10-15 minutes for pre-activation.

  • In a separate flask, dissolve the amino component (1.0 eq) in anhydrous DCM or DMF. If it is a hydrochloride salt, add 1.0 eq of DIPEA to neutralize.

  • Add the solution of the amino component to the pre-activated γ-amino acid mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • HATU: A highly efficient uronium salt that promotes rapid coupling with minimal racemization, crucial for sterically hindered γ-amino acids.[2]

  • DIPEA: A non-nucleophilic base used to neutralize hydrochloride salts and facilitate the coupling reaction.

  • Pre-activation: A short pre-activation time is often beneficial to form the active ester before the introduction of the nucleophilic amine, which can help minimize intramolecular cyclization.

Protocol 2: Cost-Effective Coupling using EDC/HOBt (Solution-Phase)

This protocol is a more economical option suitable for less hindered γ-amino acids where γ-lactam formation is less of a concern.

Materials:

  • Boc-protected γ-amino acid (1.0 eq)

  • Amino component (1.0 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (1.0 eq)[7]

  • N-Methylmorpholine (NMM) or DIPEA (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected γ-amino acid (1.0 eq), HOBt (1.0 eq), and the amino component (1.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NMM or DIPEA (1.0 eq) to the reaction mixture.

  • Add EDC·HCl (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction as described in the HATU protocol (steps 7-8).

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • EDC/HOBt: A classic carbodiimide/additive combination that is cost-effective. HOBt is essential for suppressing racemization and the formation of N-acylurea byproduct.[7] The water-soluble urea byproduct from EDC is easily removed during aqueous workup.

  • NMM: A weaker base than DIPEA, which can sometimes be advantageous in minimizing base-catalyzed side reactions.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a general cycle for the incorporation of a Boc-protected γ-amino acid onto a solid support.

Materials:

  • Peptide-resin with a free amino group

  • Boc-protected γ-amino acid (3 eq)

  • HBTU (3 eq)

  • DIPEA (5.3 eq)

  • Anhydrous DMF

Procedure:

  • Swell the resin in DMF.

  • In a separate vessel, pre-activate the Boc-protected γ-amino acid (3 eq) with HBTU (3 eq) and DIPEA (5.3 eq) in DMF for 10 minutes.[8]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the ninhydrin test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[9]

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Troubleshooting and Optimization

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for troubleshooting γ-amino acid coupling.

Low Coupling Yield:

  • Steric Hindrance: For highly substituted γ-amino acids, consider using more powerful coupling reagents like PyAOP or PyBrOP.[3] Microwave-assisted synthesis can also be beneficial in overcoming steric hindrance.[10]

  • Double Coupling: If a ninhydrin test indicates an incomplete reaction, performing a second coupling with fresh reagents can drive the reaction to completion.

High γ-Lactam Formation:

  • Reagent Choice: Avoid highly reactive intermediates where possible. While uronium salts are generally very effective, for particularly prone substrates, a less reactive system might be beneficial.

  • Temperature Control: Perform the coupling at lower temperatures (e.g., 0 °C to room temperature) to disfavor the intramolecular cyclization pathway.

  • Solvent: The choice of solvent can be critical. While DMF and DCM are common, exploring less polar solvents might reduce the stabilization of charged intermediates that can lead to cyclization.

Analytical Methods for Monitoring and Characterization

Accurate monitoring of the coupling reaction and characterization of the final product are essential to ensure purity.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the consumption of starting materials.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the final peptide and quantifying the presence of impurities such as the γ-lactam. Reversed-phase HPLC with a C18 column is commonly used.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both retention time data and mass information, allowing for the definitive identification of the desired product and any side products.[12][13]

Conclusion

The successful incorporation of Boc-protected γ-amino acids into peptide chains is a challenging yet achievable goal. By understanding the underlying mechanistic principles, making informed choices about coupling reagents and conditions, and employing robust analytical techniques, researchers can overcome the hurdles of steric hindrance and intramolecular cyclization. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis of novel γ-amino acid-containing peptides, paving the way for new discoveries in drug development and materials science.

References

  • A Comparative Analysis of Solid-Phase and Solution-Phase Peptide Synthesis Utilizing the BOP Reagent. (2025). Benchchem.
  • Katritzky, A. R., & Narindoshvili, T. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Yu, Y., et al. (n.d.). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies.
  • El-Faham, A., & Albericio, F. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Trp-Phe-OMe. (2025). Benchchem.
  • Patil, S. A., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
  • Pore, V. S., & Vankayalapati, H. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC.
  • Chelius, D., et al. (2020). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies.
  • Kent, S. B. H., & Clark-Lewis, I. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
  • Seebach, D., et al. (2002). amino acids, coupling to gamma-hexapeptides: CD spectra, NMR solution and X-ray crystal structures of gamma-peptides. PubMed.
  • Wellner, D. (n.d.). Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • Wang, D., et al. (n.d.).
  • Zalli, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein. (n.d.).
  • Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed.
  • Coupling Reagents. (n.d.). AAPPTEC - Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Immediate and Delayed Hypersensitivity Reactions to Beta-Lactam Antibiotics. (2021).
  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). RSC Advances.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
  • Mant, C. T., & Hodges, R. S. (n.d.).
  • Synthesis of γ-lactams. (n.d.). Organic Chemistry Portal.
  • Frequency and diagnostic findings of type I and type IV reactions to beta-lactam antibiotics - significance of the time interval between clinical reaction and skin testing. (2024). PubMed.
  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2025).
  • Allergy to Beta-lactams: Myths, Realities and Novelties. (2024).
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2026). MDPI.
  • Beta-lactam allergy. (2022). Johns Hopkins ABX Guide.
  • Application Compendium Solutions for Prepar
  • Immediate and Delayed Reactions to Beta-Lactams. (n.d.).
  • Chromatography of pharmaceutical peptides - contrasting SFC and HPLC. (2019). Diva-portal.org.
  • Synthesis of β-, γ-, and δ-Lactams via Pd(II)-Catalyzed C−H Activation Reactions. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (4R)-4-(Boc-amino)-pentanoic acid Coupling

The following Technical Support Guide is designed for the specific challenges associated with (4R)-4-(Boc-amino)-pentanoic acid (a -amino acid derivative). Status: Operational Ticket Focus: Improving Coupling Efficiency...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for the specific challenges associated with (4R)-4-(Boc-amino)-pentanoic acid (a


-amino acid derivative).

Status: Operational Ticket Focus: Improving Coupling Efficiency & Yield Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Gamma-Gap"

Coupling (4R)-4-(Boc-amino)-pentanoic acid presents a unique kinetic challenge distinct from standard


-amino acids. Unlike sterically hindered 

-amino acids (like Aib or Val), where the obstruction is proximal to the activation site, this

-amino acid suffers from entropic penalties .

The reactive carboxyl group is separated from the bulky, protected amine by a flexible ethylene linker (


). This flexibility reduces the effective molarity of the activated species near the resin-bound amine, leading to sluggish kinetics. Furthermore, while racemization is negligible (due to the distal chiral center), the risk of 

-lactam formation
(pyrrolidinone) upon deprotection or over-activation is a critical failure mode.

Diagnostic Decision Matrix

Before altering your protocol, use this logic flow to identify the root cause of your low coupling efficiency.

CouplingTroubleshooting Start ISSUE: Low Coupling Yield (Kaiser Test Positive / Low HPLC Purity) CheckMass Check Mass Spec of Crude Start->CheckMass Mass_M18 Mass = [M-18] or [M-17] (Lactam Formation) CheckMass->Mass_M18 Cyclic Byproduct Mass_Del Mass = [M - Residue] (Deletion Sequence) CheckMass->Mass_Del Incomplete Reaction Mass_Ok Mass Correct but Low Yield (Aggregation/Solubility) CheckMass->Mass_Ok Poor Recovery Sol_Lactam SOLUTION: Reduce Base Switch to DIC/Oxyma Avoid HATU Mass_M18->Sol_Lactam Sol_Kinetics SOLUTION: Increase Conc. Double Couple Microwave (50°C) Mass_Del->Sol_Kinetics Sol_Agg SOLUTION: Use NMP or DMF/DMSO (90:10) Use Magic Mixture Mass_Ok->Sol_Agg

Figure 1: Diagnostic flowchart for identifying the root cause of coupling failure based on crude mass spectrometry data.

Optimized Experimental Protocol

This protocol prioritizes kinetic acceleration without triggering side reactions.

Reagents & Setup
  • Coupling Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Why: This combination provides high activation rates comparable to HATU but with a lower risk of base-induced side reactions (like lactamization or capping) [1].

  • Solvent: NMP (N-methylpyrrolidone) or DMF.[1]

  • Concentration: High (0.5 M - 1.0 M) .

    • Critical: Standard 0.1 M concentrations are insufficient for

      
      -amino acids due to the entropic factor. You must drive the reaction with concentration.
      
Step-by-Step Workflow
StepActionTechnical Rationale
1. Dissolution Dissolve 3.0 eq of (4R)-4-(Boc-amino)-pentanoic acid and 3.0 eq of Oxyma Pure in minimal NMP.Pre-associating the acid and additive ensures rapid active ester formation upon DIC addition.
2. Activation Add 3.0 eq of DIC. Shake for 2 minutes before adding to resin.Pre-activation generates the Oxyma-active ester. Do not exceed 5 mins to avoid rearrangement.
3. Coupling Add mixture to resin.[2][3][4] Shake for 2 hours at RT.Extended time is required for the flexible

-backbone to orient correctly.
4. Monitoring Perform Chloranil or Kaiser Test.If slightly positive, proceed to Step 5.
5. Re-Couple Do not wash resin. Add 1.0 eq of DIEA (base) and shake for 30 mins.Advanced Trick: Adding a small amount of base late in the coupling can catalyze the reaction of the remaining active esters without risking early-stage side reactions.
6. Capping Wash resin, then cap with Acetic Anhydride/Pyridine.Essential to prevent deletion sequences in subsequent steps.

Troubleshooting & FAQs

Q1: Why am I seeing a mass shift of -18 Da (or -17 Da) in my crude analysis?

Diagnosis: You are likely observing


-lactam formation  (pyrrolidin-2-one derivative).
Mechanism:  While the Boc group protects the amine, trace impurities or premature Boc removal (if acidic conditions are present) can allow the amine to attack the activated 

-carboxyl group intramolecularly. More commonly, this happens during the activation step if the carboxylic acid is over-activated in the presence of base. Fix:
  • Eliminate Strong Bases: Avoid HATU/DIEA. The tertiary base can abstract protons and promote cyclization or other rearrangements. Stick to DIC/Oxyma (which is essentially base-free until the coupling event).

  • Check Acid Quality: Ensure your starting material contains no free amine (check via TLC/ninhydrin).

Q2: Is racemization a concern for the (4R) center?

Analysis: No, it is negligible. Reasoning: In


-amino acids, the chiral hydrogen is on the 

-carbon, which is directly adjacent to the activating carbonyl. This makes the proton acidic and prone to removal (forming an oxazolone). In (4R)-4-(Boc-amino)-pentanoic acid, the chiral center is at the

-position, separated by two methylene groups (

) from the carbonyl. The inductive effect of the carbonyl is too weak to acidify the

-proton [2]. Implication: You can use higher temperatures (up to 60°C) or microwave assistance without fear of epimerizing the (4R) center.
Q3: The coupling is still incomplete after 2 hours. What now?

Strategy: Microwave-Assisted Coupling. Because the barrier is entropic (floppy chain) rather than steric (bulky shielding), thermal energy is highly effective.

  • Settings: 50°C, 25 Watts, 15 minutes.

  • Reagents: Switch to COMU/DIEA for microwave cycles if DIC/Oxyma is too slow, but ensure the temperature does not exceed 50°C to prevent Boc thermolysis [3].

Q4: My peptide aggregates after adding this residue.

Analysis:


-amino acids disrupt the standard hydrogen bonding pattern of the 

-helix/

-sheet, which is usually good for solubility. However, the hydrophobic methyl group and the Boc moiety can create local hydrophobic patches. Fix: Use "Magic Mixture" for the subsequent deprotection and coupling steps:
  • DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use Chaotropic Salts (0.1 M LiCl in DMF) during the coupling of the next amino acid.

Mechanistic Visualization: The Entropic Barrier

The following diagram illustrates why standard coupling fails and how the optimized protocol overcomes the distance/entropy problem.

Mechanism cluster_Standard Standard Conditions (Low Yield) cluster_Optimized Optimized Conditions (High Yield) Resin Resin-Bound Amine (Target) GammaAA_Std Gamma-AA (Flexible) High Entropy Collision_Std Low Collision Freq. GammaAA_Std->Collision_Std Slow Rotation Collision_Std->Resin Weak Coupling GammaAA_Opt Gamma-AA (High Conc.) + Heat/Microwave ActiveEster Oxyma Active Ester (Fast Kinetics) GammaAA_Opt->ActiveEster DIC/Oxyma Collision_Opt Forced Interaction ActiveEster->Collision_Opt High Molarity Collision_Opt->Resin Efficient Coupling

Figure 2: Comparison of entropic barriers in standard vs. optimized coupling conditions.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of Peptides Containing Backbone Expanded Amino Acid Residues: Conformational Features of β, γ, and Hybrid Peptides. Chemical Reviews.

Sources

Optimization

preventing racemization of (4R)-4-(Boc-amino)-pentanoic acid during synthesis

Topic: Preventing Racemization & Structural Integrity Loss During Synthesis PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY The "Racemization" Misconception If you are observing a loss of optical purity in (4R)-4-(Boc-amino)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization & Structural Integrity Loss During Synthesis

PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY

The "Racemization" Misconception If you are observing a loss of optical purity in (4R)-4-(Boc-amino)-pentanoic acid (also known as Boc-4-amino-4-methyl-pentanoic acid), it is chemically improbable that this is occurring during standard peptide coupling activation.

Unlike


-amino acids, this is a 

-amino acid
. The chiral center (C4) is separated from the activated carbonyl (C1) by two methylene groups. This structural isolation prevents the formation of the oxazolone (azlactone) intermediate, which is the primary mechanism for racemization in peptide synthesis.

The Real Culprits:

  • Source Contamination: The starting material was synthesized with low enantiomeric excess (ee) via non-specific reductive amination.

  • Lactamization (Pseudo-Yield Loss): The molecule is highly prone to cyclization into N-Boc-5-methyl-2-pyrrolidone . While this is not racemization, it consumes the reagent and forms a byproduct that can be mistaken for an impurity or enantiomer in certain HPLC methods.

This guide addresses how to validate your starting material and prevent cyclization during synthesis.

PART 2: DIAGNOSTIC & TROUBLESHOOTING (Q&A)
Q1: I analyzed my final peptide, and the (4R)-4-amino-pentanoic residue shows ~5-10% of the (S)-enantiomer. Did my coupling conditions (HATU/DIEA) cause this?

Diagnosis: Highly Unlikely. Root Cause: Pre-existing impurity in the raw material. Technical Explanation: Racemization during coupling requires the abstraction of an acidic proton from the chiral center via an oxazolone intermediate. In (4R)-4-(Boc-amino)-pentanoic acid, the chiral center is at C4. The protons at C4 are not sufficiently acidic (pKa > 35), and the 5-membered oxazolone cannot form across the


-backbone.
Action: 
  • Stop synthesis. Do not optimize coupling temperature yet.

  • Validate Raw Material: Perform chiral HPLC or Marfey’s analysis on the raw building block (see Protocol A).

  • Reference:

    
    -amino acids derived from Levulinic acid are often synthesized enzymatically. If the enzyme (Transaminase/Amine Dehydrogenase) had low specificity, the "racemization" is actually a manufacturing defect.
    
Q2: My coupling yield is consistently low (<60%), and I see a major non-polar impurity by LC-MS. Is this the D-isomer?

Diagnosis: No, it is likely the Lactam (N-Boc-5-methyl-2-pyrrolidone). Root Cause: Activated Carboxyl Cyclization. Technical Explanation: Upon activation (e.g., forming the O-acylisourea or active ester), the carbamate nitrogen (NH-Boc) at C4 can attack the activated carbonyl at C1. This forms a stable 5-membered lactam ring. This is entropically favored for


-amino acids.
Action: 
  • Switch Activation Strategy: Avoid slow activation methods (like carbodiimides without additives).

  • Use "Pre-Activation" carefully: Do not let the activated ester sit in solution. Add the amine nucleophile immediately.

  • Avoid Strong Acid: If you deprotect the Boc group before coupling the C-terminus, the free amine will spontaneously cyclize to 5-methyl-2-pyrrolidone, which is chemically inert to coupling.

Q3: I am synthesizing the monomer myself from Levulinic Acid. How do I ensure high ee?

Diagnosis: Process Control Required. Root Cause: Non-selective Reductive Amination. Technical Explanation: Chemical reductive amination (using


 and chiral benzylamines) often yields diastereomeric mixtures that are hard to separate.
Action: 
  • Adopt Enzymatic Route: Use

    
    -transaminases or Glutamate Dehydrogenase (GDH) engineered for Levulinic acid. This typically yields >99% ee.[1][2][3]
    
  • Avoid High Temp Hydrogenation: Metal-catalyzed hydrogenation of the enamine intermediate can lead to lower stereoselectivity if the chiral ligand is not optimized.

PART 3: VISUALIZATION OF PATHWAYS

The following diagram illustrates why standard racemization is impossible, but lactamization is the dominant risk.

GammaAminoStability Start (4R)-4-(Boc-amino)-pentanoic acid (Gamma-Amino Acid) Activation Activation (C1) (HATU/DIC) Start->Activation Reagents added Oxazolone Oxazolone Formation (Requires Alpha-Proton) Activation->Oxazolone Structural constraint prevents this Cyclization Intramolecular Attack (NH-Boc attacks C1) Activation->Cyclization Slow addition of nucleophile or High Temp Product Elongated Peptide (Stereochemistry Preserved) Activation->Product Fast addition of Amine Racemization Racemization at C4 (IMPOSSIBLE via this route) Oxazolone->Racemization Lactam N-Boc-5-methyl-2-pyrrolidone (Dead End Product) Cyclization->Lactam Irreversible Loss Amine External Amine (Peptide Chain) Amine->Product

Caption: Figure 1. Mechanistic divergence of activated (4R)-4-(Boc-amino)-pentanoic acid. Note that the racemization pathway (grey) is structurally inhibited, while lactamization (red) is the primary stability risk.

PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Quality Control via Marfey’s Method

Use this to confirm if your "racemization" is actually present in the starting material.

Principle: Derivatization of the amino acid with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) creates diastereomers that separate easily on standard C18 HPLC columns.

  • Sample Prep: Dissolve 1 mg of (4R)-4-(Boc-amino)-pentanoic acid in 100 µL 1M HCl (removes Boc and prepares amine). Heat at 95°C for 10 min (Note: This converts it to the lactam, so you must hydrolyze the lactam first with 6M HCl if measuring the free acid, or use the Boc-intact method on Chiralpak).

    • Correction for Boc-Material: Do NOT deprotect if you want to check the bottle purity directly. Use Chiral Stationary Phase (CSP) HPLC .

    • CSP-HPLC Method (Preferred for Boc-protected):

      • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

      • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.

      • Flow: 1.0 mL/min.

      • Detection: UV 210 nm.

      • Expected: The (R)-enantiomer typically elutes distinct from the (S).

Protocol B: Lactam-Free Coupling Strategy

Use this to maximize yield and prevent cyclization.

Reagents:

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Solvent: DMF or NMP (Anhydrous).

  • Base: Collidine (2,4,6-trimethylpyridine) - Less likely to strip protons than DIEA, though less critical here, it buffers gently.

Step-by-Step:

  • Dissolution: Dissolve (4R)-4-(Boc-amino)-pentanoic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF at 0°C .

  • Activation: Add DIC (1.0 equiv) dropwise. Do not let this mixture stand.

  • Coupling: Immediately add the resin-bound amine or free amine component (1.1 equiv).

  • Base Addition: Add Collidine (2.0 equiv) only after the amine is added.

  • Incubation: Allow to react at 0°C for 30 mins, then warm to Room Temp for 1 hour.

  • Monitoring: Monitor disappearance of the active ester via HPLC. If the peak for the Lactam (MW ~199 Da for Boc-protected form) appears, lower the temperature in future runs.

PART 5: DATA SUMMARY
Parameter(4R)-4-(Boc-amino)-pentanoic AcidStandard

-Amino Acid (e.g., Boc-Ala-OH)
Chiral Center Location

(C4)

(C2)
Racemization Risk (Coupling) Negligible (Structural Isolation)High (Oxazolone formation)
Cyclization Risk High (5-membered Lactam)Low (unless Proline/Glycine specific)
pKa of

-proton
~20 (C2, not chiral)~20 (C2, Chiral center)
Primary QC Method Chiral HPLC (AD-H/OD-H)Optical Rotation / Chiral HPLC
PART 6: REFERENCES
  • Synthesis via Enzymatic Reductive Amination: Zhou, F., et al. (2022). "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase." Frontiers in Bioengineering and Biotechnology.

  • Racemization Mechanisms in Peptide Synthesis: Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • General Stability of Gamma-Amino Acids: Smolecule Product Data. "(R)-4-Aminopentanoic acid Synthesis Methods and Stability."

  • Lactamization Risks (Analogous Mechanisms): Chem-Impex International. "Boc-4-amino-4-methyl-pentanoic acid Product Specifications."

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Peptides Containing γ-Amino Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with γ-amino acid-containing peptides (γ-peptides). The inclusion of γ-amino acids into peptide se...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with γ-amino acid-containing peptides (γ-peptides). The inclusion of γ-amino acids into peptide sequences offers exciting possibilities for creating novel structures with enhanced stability and unique biological activities. However, their synthesis can present unique challenges that lead to low purity of the final product. This guide provides in-depth troubleshooting advice in a question-and-answer format, grounded in established scientific principles and field-proven experience, to help you diagnose and resolve common issues encountered during your experiments.

Introduction: The Unique Challenges of γ-Peptide Synthesis

The synthesis of peptides containing γ-amino acids via Solid-Phase Peptide Synthesis (SPPS) introduces complexities not typically encountered with standard α-amino acids. The increased flexibility of the four-carbon backbone in γ-amino acids can influence peptide chain aggregation, secondary structure formation, and the kinetics of coupling and deprotection steps.[1][2][3] These factors can contribute to a variety of impurities, such as deletion sequences, truncations, and products of side reactions, ultimately leading to low overall purity.[4][5] This guide will address these challenges directly, providing you with the knowledge to optimize your synthesis and purification protocols.

Troubleshooting Guide: Diagnosing and Resolving Low Purity Issues

Q1: My final peptide product shows a high percentage of deletion sequences, particularly after the γ-amino acid residue. What is the likely cause and how can I fix it?

A1: The presence of deletion sequences following a γ-amino acid is a common issue and often points to incomplete deprotection of the N-terminal protecting group (e.g., Fmoc) or inefficient coupling of the subsequent amino acid.

Causality: The altered steric environment and potentially different reactivity of the amine group on a γ-amino acid can hinder the subsequent coupling reaction. Furthermore, the growing peptide chain containing a flexible γ-residue might adopt a secondary structure that masks the N-terminus, making it less accessible for the incoming activated amino acid.[6]

Troubleshooting Steps:

  • Optimize Coupling Conditions:

    • Extend Coupling Time: Double the standard coupling time for the amino acid immediately following the γ-residue.

    • Double Couple: Perform a second coupling step with a fresh solution of the activated amino acid and coupling reagents.[7] This is particularly important for sterically hindered amino acids.[7]

    • Choice of Coupling Reagent: For difficult couplings, consider using more potent coupling reagents like HATU or HCTU in combination with a base such as DIPEA.[8][9][10]

  • Enhance Deprotection Efficiency:

    • Extend Deprotection Time: Increase the piperidine treatment time to ensure complete removal of the Fmoc group. A second treatment with fresh piperidine solution can also be beneficial.

    • Monitor Deprotection: Utilize a qualitative test like the Kaiser test to confirm the presence of free primary amines after the deprotection step. A positive result (blue beads) indicates successful Fmoc removal.[7]

  • Incorporate Structure-Disrupting Elements: If aggregation is suspected, consider incorporating pseudoprolines or other backbone-protecting groups to disrupt the formation of secondary structures that can hinder reaction kinetics.[6][11]

Q2: I am observing a significant peak in my HPLC analysis that corresponds to a truncated peptide, stopping at the γ-amino acid. What could be the problem?

A2: Truncation at the γ-amino acid residue strongly suggests a failure in the coupling of the γ-amino acid itself.

Causality: The steric bulk of the γ-amino acid's side chain or its protecting group, combined with the longer backbone, can significantly slow down the coupling reaction. In some cases, the activated γ-amino acid may be prone to side reactions before it can couple to the growing peptide chain.[4]

Troubleshooting Workflow:

G cluster_0 Problem: Truncation at γ-Amino Acid cluster_1 Solution Pathway start Truncated Peptide Observed q1 Was a standard coupling protocol used? start->q1 a1 Optimize γ-Amino Acid Coupling q1->a1 Yes q1->a1 No, but still failed s1 Use a more potent coupling reagent (e.g., HATU, COMU) a1->s1 s2 Increase equivalents of amino acid and coupling reagent a1->s2 s3 Extend coupling time or perform double coupling a1->s3 s4 Consider microwave-assisted synthesis for difficult couplings a1->s4

Caption: Troubleshooting logic for truncation at the γ-amino acid.

Detailed Protocol for Optimized Coupling of a Sterically Hindered γ-Amino Acid:

  • Reagent Preparation:

    • Dissolve the Fmoc-protected γ-amino acid (4 equivalents relative to resin loading) in DMF.

    • In a separate vial, dissolve HATU (3.9 equivalents) and HOAt (4 equivalents) in DMF.

    • Have DIPEA (8 equivalents) ready in a separate container.

  • Activation and Coupling:

    • Add the amino acid solution to the deprotected resin.

    • Add the HATU/HOAt solution to the resin.

    • Finally, add the DIPEA to the reaction vessel.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, consider overnight coupling or microwave-assisted synthesis.

  • Monitoring:

    • After the coupling, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/brown beads) indicates a complete reaction. If the test is positive, perform a second coupling.

Q3: My crude peptide containing a γ-amino acid is very difficult to purify, showing broad peaks and poor resolution during RP-HPLC. What's happening?

A3: This is often a sign of peptide aggregation, which can be exacerbated by the presence of flexible γ-amino acid residues.

Causality: The increased conformational flexibility of the γ-peptide backbone can promote the formation of stable intermolecular aggregates.[12] These aggregates can be difficult to dissolve and may interact unpredictably with the stationary phase of the HPLC column, leading to poor chromatographic performance.[6]

Strategies for Mitigation and Purification:

StrategyDescriptionRationale
Solubility Enhancement Dissolve the crude peptide in a stronger solvent such as neat DMSO, TFA, or hexafluoroisopropanol (HFIP) before diluting with the initial HPLC mobile phase.These solvents are effective at disrupting the hydrogen bonds that hold aggregates together.
Modified HPLC Conditions Increase the column temperature (e.g., to 40-60 °C). Use a different ion-pairing agent (e.g., formic acid instead of TFA).Higher temperatures can help to break up aggregates and improve peak shape. Changing the mobile phase composition can alter the peptide's interaction with the stationary phase.
Alternative Purification Consider alternative purification techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) as a preliminary purification step before RP-HPLC.[13][14]These methods separate peptides based on charge and size, respectively, and can be effective at removing aggregates.[13][14]
"On-Resin" Strategies During synthesis, incorporate "difficult sequence" protocols, such as the use of pseudoprolines or backbone-protecting groups (e.g., Hmb).[6][11]These strategies disrupt the formation of secondary structures and prevent aggregation from occurring in the first place.[6][11]

Frequently Asked Questions (FAQs)

Q: Are there specific protecting groups that are better suited for γ-amino acids?

A: The choice of side-chain protecting groups for γ-amino acids generally follows the same principles as for α-amino acids, with orthogonality to the N-terminal protecting group being the primary consideration.[15][16][17] For Fmoc-based SPPS, acid-labile protecting groups like tBu, Trt, and Boc are standard.[15][16] However, for γ-amino acids with bulky side chains, it may be beneficial to use more labile protecting groups to minimize steric hindrance during coupling.

Q: Can the position of the γ-amino acid in the peptide sequence affect the synthesis outcome?

A: Absolutely. A γ-amino acid at the N-terminus may be less problematic than one in the middle of a sequence, as there is no preceding peptide chain to cause steric hindrance. Conversely, a γ-amino acid within a hydrophobic cluster could significantly increase the risk of aggregation.[12]

Q: What analytical techniques are best for assessing the purity of γ-peptides?

A: A combination of analytical techniques is always recommended for a comprehensive assessment of peptide purity.

  • RP-HPLC: This is the standard method for determining the purity of a peptide sample by separating the target peptide from its impurities.[18][19][20]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired peptide and identifying the nature of any impurities (e.g., truncations, deletions, or modifications).[21][22]

  • Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the final product.[18]

G cluster_0 Purity Assessment Workflow start Crude γ-Peptide hplc Analytical RP-HPLC start->hplc ms Mass Spectrometry hplc->ms Purity > 95%? impure Low Purity - Further Purification/Resynthesis hplc->impure No aaa Amino Acid Analysis ms->aaa Correct Mass? ms->impure No pure High Purity Confirmed aaa->pure Correct Composition? aaa->impure No

Caption: Workflow for the analytical assessment of γ-peptide purity.

References

  • Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions - PMC. (n.d.).
  • Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution - PMC. (2016, August 16).
  • Amino Acid-Protecting Groups - SciSpace. (n.d.).
  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2).
  • Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution - PubMed. (2016, August 31).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009, April 13).
  • Solid-phase Peptide Synthesis Services - Amerigo Scientific. (n.d.).
  • Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis - Merck. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. - PNAS. (1995).
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem. (n.d.).
  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
  • Quality Control of Amino Acids & Peptides: A Guide - Bachem. (n.d.).
  • Peptide Purification Process & Methods: An Overview - Bachem. (n.d.).
  • Peptide synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Coupling Reagents - AAPPTEC - Peptides. (n.d.).
  • Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson. (n.d.).
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025, February 24).
  • Peptide Isolation & Purification Techniques - Waters Corporation. (n.d.).
  • Peptide Purity Explained: Why It Fuels Better Research. (2026, February 24).
  • Why Peptide Purity Matters in Laboratory Research - Medium. (2025, November 6).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - MilliporeSigma. (n.d.).
  • Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus | The Royal Society. (2017, October 20).
  • Mechanism of Peptide Purity Analysis | MtoZ Biolabs. (n.d.).
  • Troubleshooting low yield in N3-peptide synthesis - Benchchem. (n.d.).

Sources

Optimization

minimizing side reactions during Boc removal of gamma-amino acids

Technical Support Center: Optimization of N-Boc Deprotection in -Amino Acid Synthesis Current Status: Operational Ticket Priority: High (Yield Critical) Agent: Senior Application Scientist Introduction: The Thermodynamic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-Boc Deprotection in -Amino Acid Synthesis

Current Status: Operational Ticket Priority: High (Yield Critical) Agent: Senior Application Scientist

Introduction: The Thermodynamics of Failure

Welcome to the Technical Support Center. You are likely here because your LCMS shows a clean deprotection of your


-amino acid derivative, but your isolated yield is plummeting, or you are observing alkylated byproducts.

The Core Problem:


-amino acids possess a unique structural liability. Unlike 

-amino acids, where the primary risk is diketopiperazine (dimer) formation,

-amino acids are primed for intramolecular 5-exo-trig cyclization . Upon removal of the Boc group, the liberated amine can attack the C-terminal carbonyl (ester or acid) to form a thermodynamically stable

-lactam (pyrrolidin-2-one).

This guide replaces "standard" protocols with chemically engineered workflows designed to suppress cyclization and cation-mediated scavenging.

Module 1: The Lactamization Trap (Critical Analysis)

User Question: "My LCMS showed the desired amine salt after TFA treatment, but after aqueous workup, the product mass is -18 (or -MeOH) and the amine is gone. What happened?"

Technical Diagnosis: You likely performed a basic extraction or neutralization without the next coupling partner present.

  • Mechanism: The ammonium salt generated by TFA is stable. However, the moment you neutralize to pH > 7 (free base), the amine nucleophile is positioned 3 carbons away from the carbonyl. Entropy favors the formation of the 5-membered lactam ring.

Visualization: The Danger Zone

Lactamization Start N-Boc-Gamma-Amino Ester (Protected Precursor) Acid Acidolysis (TFA/HCl) (Deprotection) Start->Acid -Boc (Isobutene + CO2) Salt Ammonium Salt (Stable Intermediate) Acid->Salt Base Neutralization/Workup (pH > 7) Salt->Base Add Base (NaHCO3/DIEA) FreeAmine Free Amine (Transient Species) Base->FreeAmine Lactam Gamma-Lactam (Dead End Product) FreeAmine->Lactam FAST Cyclization (5-exo-trig) Coupling Next Coupling Step (Desired Pathway) FreeAmine->Coupling Requires Electrophile Present IMMEDIATELY

Caption: The "Danger Zone" occurs at the neutralization stage. Without an electrophile present to trap the amine, lactamization is kinetically favored.

Protocol Adjustment: Salt Isolation Strategy

Do NOT perform a standard saturated NaHCO₃ wash.

  • Concentrate the TFA/DCM mixture directly.

  • Co-evaporate with Toluene or Et₂O (3x) to remove residual TFA.

  • Precipitate the amine salt by adding cold Diethyl Ether (Et₂O) or MTBE.

  • Filter and dry the salt under vacuum.[1]

  • Usage: Store as the salt. Only neutralize in situ during the subsequent coupling reaction (using non-nucleophilic bases like DIPEA or Collidine) in the presence of the activated carboxylic acid.

Module 2: Cation Scavenging (Side Chain Protection)

User Question: "I see +56 Da adducts on my Tryptophan/Methionine residues. Is this incomplete deprotection?"

Technical Diagnosis: No. This is tert-butylation .

  • Mechanism: The cleavage of Boc generates a tert-butyl cation (

    
    ).[2] If not quenched, this electrophile attacks electron-rich side chains:
    
    • Trp: Indole ring alkylation (irreversible).[1]

    • Met: S-alkylation (sulfonium salt).[2][3]

    • Tyr: Phenolic alkylation (O-tBu).[2]

The Scavenger Cocktails

Select the cocktail based on your peptide sequence sensitivity.

ComponentRoleCocktail A (Standard)Cocktail B (High Sensitivity)
TFA Acid Source95%82.5%
Water Hydrolysis/Scavenger2.5%5%
TIPS / TES

Trap (Silane)
2.5%2.5%
Thioanisole Met/Trp Protector--5%
Phenol Tyr Protector--5%
DTT/EDT Cys Protector--2.5% (If Cys present)
  • TIPS (Triisopropylsilane): Superior to TIS due to higher boiling point and stability.

  • Thioanisole: Essential if Methionine is present to prevent S-alkylation and facilitate reduction of Met-sulfoxide if it forms.

Module 3: The "Nuclear" Option (TMSOTf Protocol)

User Question: "TFA is too harsh, or my substrate is acid-sensitive. Is there a water-free alternative?"

Technical Diagnosis: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) .[4][5]

  • Why: TMSOTf cleaves Boc via a silyl carbamate intermediate. It is a "hard acid" mechanism that proceeds without water, minimizing ester hydrolysis side reactions and often operating faster than TFA.

Protocol: TMSOTf-Mediated Deprotection

Reagents:

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[4][5]

  • 2,6-Lutidine (Base to buffer super-acidity)

  • DCM (Anhydrous)

Step-by-Step:

  • Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cool to 0°C under Nitrogen/Argon.

  • Add 2,6-Lutidine (1.5 equiv). Note: This buffers the solution to prevent acid-catalyzed degradation of sensitive groups.

  • Add TMSOTf (1.1 - 1.5 equiv) dropwise.

  • Monitor by TLC/LCMS.[2] (Reaction is typically complete in < 30 mins).

  • Quench with MeOH (excess) to cleave the silyl carbamate and liberate the amine salt.

  • Concentrate and isolate as described in Module 1.

Advantages for


-Amino Acids: 
  • The absence of water prevents hydrolysis of the C-terminal ester (if present).

  • The reaction conditions are kinetically controlled, often allowing isolation of the amine salt before lactamization can occur.

Module 4: Troubleshooting FAQ

Q: Can I use HCl in Dioxane instead of TFA? A: Yes, and for


-amino acids, it is often preferred. HCl/Dioxane (4M) generates the hydrochloride salt, which is generally more crystalline and easier to handle than the trifluoroacetate salt. The chloride counter-ion is also less likely to interfere in subsequent couplings compared to the trifluoroacetate anion.

Q: My product cyclized to the lactam. Can I ring-open it back to the linear amino acid? A: Theoretically, yes (using LiOH/NaOH), but practically, no . The conditions required to hydrolyze the lactam amide bond are harsh and will likely racemize the


-center (if present) or hydrolyze other esters in the molecule. Prevention is the only viable path.

Q: I must perform an aqueous workup. How do I stop cyclization? A: If you absolutely cannot precipitate the salt:

  • Keep the aqueous phase cold (0°C).

  • Adjust pH to exactly 8-9 (not 12-14).

  • Perform a rapid extraction into DCM.

  • Dry over Na₂SO₄ and immediately add the next coupling reagents (EDC/HOBt or HATU) into the DCM solution before concentrating. Trap the amine before it traps itself.

References

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link

  • Sakakibara, S. "Chemical synthesis of proteins in solution." Biopolymers, vol. 37, no. 1, 1995, pp. 17-28. Link

  • Schnölzer, M., et al. "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research, vol. 40, no. 3-4, 1992, pp. 180-193. Link

  • Li, W., et al. "Prevention of Aspartimide Formation in Fmoc-SPPS." Current Organic Chemistry, vol. 19, 2015. (Relevant for cyclization mechanisms).[6][7] Link

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504. Link

Sources

Troubleshooting

Technical Support Center: Purification of (4R)-4-(Boc-amino)-pentanoic Acid Intermediates

Welcome to the Technical Support Center for the purification of (4R)-4-(Boc-amino)-pentanoic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (4R)-4-(Boc-amino)-pentanoic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during the synthesis and purification of this valuable chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome your purification challenges.

(4R)-4-(Boc-amino)-pentanoic acid is a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. However, achieving high purity can be challenging due to potential side reactions, the formation of diastereomers, and the physical properties of the intermediates. This guide will walk you through common issues and their solutions.

Troubleshooting Guide

This section is formatted as a series of common problems you may encounter during your work. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Issue 1: The crude product is a persistent oil and fails to crystallize.

Q: I've completed the synthesis of (4R)-4-(Boc-amino)-pentanoic acid, and after workup and solvent removal, I'm left with a thick oil that won't solidify, even at low temperatures. How can I induce crystallization?

A: This is a very common issue with Boc-protected amino acids, which often have a high affinity for residual solvents and are prone to exist as supercooled liquids.[2][3]

Potential Causes:

  • Residual Solvents: Trace amounts of reaction or extraction solvents (e.g., ethyl acetate, dichloromethane) can inhibit crystallization.

  • Impurities: Unreacted starting materials or byproducts can act as crystal lattice inhibitors.[2]

  • Insufficient Supersaturation: The concentration of the compound in the crystallization solvent may not be high enough to initiate nucleation.[2]

Troubleshooting Workflow:

start Crude Oily Product step1 Co-evaporate with a high-boiling point solvent (e.g., Toluene) to remove residual solvents start->step1 step2 Attempt Trituration with a non-polar solvent (e.g., Hexane, Diethyl Ether) step1->step2 step3 Does it solidify? step2->step3 step4_yes Yes: Collect solid by filtration and dry. step3->step4_yes Yes step4_no No: Proceed to DCHA salt formation. step3->step4_no No step5 Dissolve oil in Diethyl Ether and add 1 equivalent of Dicyclohexylamine (DCHA) step4_no->step5 step6 Collect crystalline DCHA salt by filtration step5->step6 step7 Optional: Recrystallize DCHA salt for higher purity step6->step7 step8 Convert DCHA salt back to free acid step7->step8

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of (4R)-4-(Boc-amino)-pentanoic Acid

Executive Summary Product: (4R)-4-(Boc-amino)-pentanoic acid (also known as Boc-(R)-4-aminovaleric acid or Boc-homoalanine). CAS: 195867-20-0 (Generic for enantiomer series).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (4R)-4-(Boc-amino)-pentanoic acid (also known as Boc-(R)-4-aminovaleric acid or Boc-homoalanine). CAS: 195867-20-0 (Generic for enantiomer series). Application: Critical intermediate in the synthesis of


-peptides, foldamers, and peptidomimetics.

This guide provides a comparative analysis of 1H NMR acquisition strategies for (4R)-4-(Boc-amino)-pentanoic acid. Unlike standard


-amino acids, this 

-amino acid possesses a flexible alkyl backbone that presents unique resolution challenges. We compare the two industry-standard solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine which offers superior structural elucidation for specific research phases.

Part 1: Structural Analysis & Proton Assignment

Before detailed spectral analysis, we must map the protons. The molecule (


) consists of a chiral backbone protected by a tert-butyloxycarbonyl (Boc) group.
Molecular Structure & Labeling

The following diagram illustrates the proton environments, labeled H1 through H5 for spectral assignment.

G Boc Boc Group (H1) (tert-butyl) NH Amide Proton (H2) (-NH-) Boc->NH Protects Methine Chiral Center (H3) (C4-H) NH->Methine Attached to Methyl Terminal Methyl (H4) (C5-H3) Methine->Methyl Vicinal Backbone Methylene Backbone (H5a: C3-H2, H5b: C2-H2) Methine->Backbone Vicinal COOH Carboxylic Acid (H6) (-COOH) Backbone->COOH Terminal

Figure 1: Proton connectivity map for (4R)-4-(Boc-amino)-pentanoic acid. Colors indicate distinct chemical environments.

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is not merely logistical; it fundamentally alters the "performance" of the NMR analysis regarding resolution and proton visibility.

Option A: Chloroform-d (CDCl₃)

Best For: Routine purity checks, removing solvent residues, and analyzing the aliphatic backbone.

  • Performance:

    • Resolution: Excellent for the methyl doublet (H4) and Boc singlet (H1).

    • Exchangeable Protons: The Amide NH (H2) often appears as a broad, undefined hump or is completely invisible due to rapid exchange. The COOH (H6) is rarely seen.

    • Overlap: The C2 and C3 methylene protons often overlap, creating higher-order multiplets.

Option B: DMSO-d₆

Best For: Full structural characterization, confirming the amide bond, and proving the presence of the carboxylic acid.

  • Performance:

    • H-Bonding Stabilization: DMSO acts as a hydrogen-bond acceptor. This slows the exchange rate of the NH and COOH protons, making them appear as sharp, distinct signals.

    • Coupling Visibility: The NH proton (H2) often resolves into a doublet (coupling to H3), providing definitive proof of the secondary amine structure.

    • Drawback: The strong solvent peak (2.50 ppm) and associated water peak (3.33 ppm) can obscure the methylene backbone signals.

Comparative Data Table

The following table synthesizes experimental data for (4R)-4-(Boc-amino)-pentanoic acid.

Proton LabelMoietyMultiplicityShift in CDCl₃ (ppm)Shift in DMSO-d₆ (ppm)Performance Note
H1 Boc (-C(CH₃)₃)Singlet (9H)1.441.38Diagnostic peak; integrates to 9.
H4 Methyl (-CH₃)Doublet (3H)1.15 (

Hz)
1.05Upfield shift in DMSO due to solvation.
H5a

-CH₂ (C3)
Multiplet (2H)1.65 – 1.851.50 – 1.70Often obscured by water in DMSO.
H5b

-CH₂ (C2)
Multiplet/Triplet (2H)2.35 – 2.452.20 – 2.30Deshielded by Carbonyl.
H3 Methine (C4)Multiplet (1H)3.65 – 3.803.45 – 3.60Key chiral center handle.
H2 Amide (-NH-)Broad/Doublet (1H)4.50 – 5.50 (Broad)6.70 – 6.85 (Doublet)DMSO is superior for NH detection.
H6 Acid (-COOH)Broad Singlet (1H)> 10.0 (Often invisible)12.00 – 12.10Only visible in dry DMSO.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this standardized workflow.

Sample Preparation
  • Mass: Weigh 10–15 mg of the product. Why? High concentration improves the signal-to-noise ratio for the weak COOH proton but avoid saturation which broadens lines.

  • Solvent Volume: Add 0.6 mL of solvent (CDCl₃ or DMSO-d₆).

  • Filtration: If the solution is cloudy (common with amino acids), filter through a small glass wool plug directly into the NMR tube. Suspended solids cause magnetic field inhomogeneity (broad peaks).

Acquisition Parameters
  • Scans (ns): 16 scans are sufficient for H1/H4. Use 64 scans if looking for the COOH peak.

  • Relaxation Delay (d1): Set to 2.0 seconds. Reason: The t-butyl protons (Boc) have long T1 relaxation times. A short delay will under-integrate the Boc signal, leading to incorrect purity calculations.

Workflow Diagram

The following decision tree guides the researcher through the analytical process.

Workflow Start Start: (4R)-4-(Boc-amino)-pentanoic acid Goal Define Analytical Goal Start->Goal Branch1 Goal: Routine Purity / Solvent Removal Check Goal->Branch1 Branch2 Goal: Full Structural Proof / Verify Amide Bond Goal->Branch2 Solvent1 Select Solvent: CDCl3 Branch1->Solvent1 Solvent2 Select Solvent: DMSO-d6 Branch2->Solvent2 Acq1 Acquisition: 16 Scans Delay: 1s Solvent1->Acq1 Acq2 Acquisition: 64 Scans Delay: 5s (Detect COOH) Solvent2->Acq2 Result1 Result: Sharp Aliphatics Broad/Missing NH Acq1->Result1 Result2 Result: Visible NH (d) & COOH (s) Broad Aliphatics Acq2->Result2

Figure 2: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.

Part 4: Advanced Verification (Stereochemistry)

A standard 1H NMR spectrum cannot distinguish between the (4R) and (4S) enantiomers. If the "product performance" requires enantiomeric excess (ee%) verification, you must modify the experiment.

The Shift Reagent Method:

  • Acquire a baseline spectrum in CDCl₃.

  • Add a chiral shift reagent (e.g., Eu(hfc)₃).

  • Observation: The Boc singlet (1.44 ppm) will split into two distinct singlets if the sample is racemic. In a pure (4R) sample, the peak shifts but remains a single singlet.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and solvent effects).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

  • Sigma-Aldrich (Merck). "Boc-4-aminopentanoic acid Product Specification." (Used for general physical property verification). Link

Sources

Validation

A Comparative Guide to the Mass Spectrometry Characterization of (4R)-4-(Boc-amino)-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel peptides and pharmaceutical compounds, the precise characterization of protected amino acid intermediates is a critical checkpoint...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel peptides and pharmaceutical compounds, the precise characterization of protected amino acid intermediates is a critical checkpoint for ensuring structural integrity and purity. (4R)-4-(Boc-amino)-pentanoic acid, a chiral building block, is no exception. This guide provides an in-depth comparison of mass spectrometry-based approaches for its characterization, offering insights into experimental design, expected outcomes, and alternative analytical strategies.

Introduction: The Analytical Challenge

(4R)-4-(Boc-amino)-pentanoic acid possesses three key functional groups that dictate its behavior in a mass spectrometer: a carboxylic acid, a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, and a chiral center. A robust analytical method must not only confirm the molecular weight but also provide structural information to verify the correct connectivity and the presence of the labile Boc protecting group. Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is the premier technique for this purpose, offering high sensitivity and detailed structural insights through controlled fragmentation.[][2]

Primary Analytical Method: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is the ionization method of choice for polar molecules like amino acids, as it gently transfers ions from solution to the gas phase with minimal fragmentation.[3] Both positive and negative ion modes are viable for this analyte, and their comparative analysis can yield complementary structural information.

Positive Ion Mode ESI-MS/MS: Unraveling the Structure

In positive ion mode, the molecule is typically protonated, forming the [M+H]⁺ ion. For (4R)-4-(Boc-amino)-pentanoic acid (Molecular Weight: 231.28 g/mol ), the expected precursor ion would be at m/z 232.1. Collision-induced dissociation (CID) of this precursor ion provides a fragmentation fingerprint.

Expected Fragmentation Pathways ([M+H]⁺):

  • Loss of the Boc Group: The most characteristic fragmentation of Boc-protected amines is the loss of the Boc group. This can occur via two primary pathways:

    • Loss of isobutylene (56 Da): A neutral loss of C₄H₈ results in a prominent fragment at m/z 176.1. This is often the base peak in the spectrum.

    • Loss of the entire Boc group (100 Da): A neutral loss of C₅H₈O₂ leads to a fragment at m/z 132.1.

  • Sequential Fragmentation: Further fragmentation of the m/z 176.1 ion can occur through:

    • Loss of water (18 Da): From the carboxylic acid, yielding a fragment at m/z 158.1.

    • Loss of formic acid (46 Da): A common fragmentation for protonated carboxylic acids, resulting in an ion at m/z 130.1.[4]

G

Negative Ion Mode ESI-MS/MS: A Confirmatory Approach

In negative ion mode, the molecule is deprotonated, primarily at the carboxylic acid site, to form the [M-H]⁻ ion at m/z 230.1. While often less sensitive for amino acids than positive mode, it can provide confirmatory data.

Expected Fragmentation Pathways ([M-H]⁻):

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids, which would produce a fragment at m/z 186.1.

  • Loss of the Boc group (100 Da): Similar to positive mode, the loss of the Boc group can be observed, resulting in a fragment at m/z 130.1.

The combination of positive and negative ion mode data provides a highly confident structural confirmation.[5][6]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis

This protocol is designed for a standard High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Sample Preparation: Dissolve 1 mg of (4R)-4-(Boc-amino)-pentanoic acid in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative.

    • Scan Mode: Full scan MS followed by data-dependent MS/MS.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Trigger fragmentation on the most intense ions from the full scan, with a collision energy ramp (e.g., 10-40 eV) to observe a range of fragments.

Parameter Positive Ion Mode Negative Ion Mode
Precursor Ion (m/z) 232.1230.1
Key Fragment 1 (m/z) 176.1 ([M+H - 56]⁺)186.1 ([M-H - 44]⁻)
Key Fragment 2 (m/z) 132.1 ([M+H - 100]⁺)130.1 ([M-H - 100]⁻)
Key Fragment 3 (m/z) 158.1 ([M+H - 56 - 18]⁺)N/A
Table 1: Summary of Expected Ions in ESI-MS/MS.

Alternative and Complementary Analytical Techniques

While LC-MS/MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[8] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • ¹H NMR: Will confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm), the protons on the pentanoic acid backbone, and the NH proton.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, as well as the carbons of the aliphatic chain.

  • 2D NMR (COSY, HSQC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecule's structure.[9]

G

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of chiral amino acids, GC-MS with a chiral stationary phase can be employed to determine enantiomeric purity.[10] However, this method requires derivatization to make the analyte volatile. The carboxylic acid and the Boc-protected amine would need to be esterified and/or silylated prior to analysis.

Conclusion and Recommendations

For the routine confirmation of synthesis and purity of (4R)-4-(Boc-amino)-pentanoic acid, LC-MS/MS in positive ion mode is the most efficient and informative method . It rapidly confirms the molecular weight and provides characteristic fragmentation data that validates the presence of the critical Boc protecting group. When unambiguous structural proof or stereochemical analysis is required, NMR spectroscopy is indispensable . For specialized applications, such as assessing enantiomeric excess, chiral GC-MS offers a viable, albeit more labor-intensive, alternative. The choice of technique should be guided by the specific analytical question at hand, with the understanding that these methods provide complementary, rather than redundant, information.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. Available at: [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Available at: [Link]

  • Ni, F., & Tymiński, P. N. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2664-2673. Available at: [Link]

  • AIMS Press. (2020). Features, roles and chiral analyses of proteinogenic amino acids. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available at: [Link]

Sources

Comparative

A Guide to the Structural Landscape of (4R)-4-(Boc-amino)-pentanoic Acid Peptides: An Analysis in the Absence of Direct Crystallographic Data

For researchers, synthetic chemists, and professionals in drug development, the rational design of peptide-based therapeutics hinges on a deep understanding of their three-dimensional structure. The incorporation of non-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the rational design of peptide-based therapeutics hinges on a deep understanding of their three-dimensional structure. The incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the conformational and, consequently, the biological properties of peptides. One such building block of interest is (4R)-4-(Boc-amino)-pentanoic acid, a γ-amino acid. This guide provides a comprehensive overview of the anticipated structural and functional impact of this amino acid on peptide scaffolds. A notable feature of the current body of scientific literature is the absence of publicly available crystallographic data for (4R)-4-(Boc-amino)-pentanoic acid or its peptide derivatives. Therefore, this guide will proceed by drawing comparisons with structurally related γ-amino acids to provide a predictive framework for researchers.

The Quest for Definitive Structure: A Gap in the Crystallographic Record

A thorough investigation of the Cambridge Structural Database (CSD), the world's primary repository for small-molecule crystal structures, and a comprehensive literature search did not yield any publicly accessible crystallographic data for (4R)-4-(Boc-amino)-pentanoic acid or peptides containing this residue. This absence represents a significant knowledge gap and a compelling opportunity for future research in the field of peptide chemistry and structural biology. The determination of the crystal structure of this amino acid and its peptides would provide invaluable empirical data to validate the theoretical and comparative analyses presented in this guide.

Inferring Structure: Conformational Tendencies of γ-Amino Acid-Containing Peptides

In the absence of direct structural data, we can infer the likely conformational influence of (4R)-4-(Boc-amino)-pentanoic acid by examining the established structural preferences of other γ-amino acids when incorporated into peptide backbones. Unlike their α-amino acid counterparts which predominantly form α-helices and β-sheets, γ-amino acids are known to induce unique helical secondary structures.

Peptides composed of or containing γ-amino acids often adopt helical conformations, such as the 12/10-helix.[1] This nomenclature indicates that the helix is defined by a 12-membered hydrogen-bonded ring, and a 10-atom backbone repeat. This is in contrast to the 13-membered hydrogen-bonded ring of an α-helix. The additional flexibility of the γ-amino acid backbone allows for these different hydrogen-bonding patterns and overall helical geometries.

To illustrate the comparative conformational landscape, the following table summarizes the general tendencies of different amino acid classes:

Amino Acid ClassPredominant Secondary StructuresKey Conformational Features
α-Amino Acidsα-helices, β-sheets, β-turnsWell-defined Ramachandran plots; relatively rigid backbone.[2]
β-Amino Acids14-helices, 12-helices, β-peptidic sheetsExpanded backbone with a propensity for stable helical structures.[3]
γ-Amino Acids12/10-helices, 14-helices, various turnsGreater backbone flexibility; can induce unique helical folds.[4]
(4R)-4-(Boc-amino)-pentanoic acid (Predicted) Likely to favor helical structures (e.g., 12/10-helix) The (R)-stereochemistry and the pentanoic acid side chain will influence the specific helical parameters.

The incorporation of (4R)-4-(Boc-amino)-pentanoic acid is anticipated to favor a helical conformation, with the precise dihedral angles and helical pitch being influenced by the stereochemistry at the C4 position and the nature of the adjacent amino acid residues.

G cluster_alpha α-Helix (i to i+4 H-bond) cluster_gamma γ-Peptide 12/10-Helix (Predicted) a1 a1 a2 a2 a1->a2 a5 a5 a1->a5 H-bond a3 a3 a2->a3 a4 a4 a3->a4 a4->a5 g1 g1 g2 g2 g1->g2 g4 g4 g1->g4 H-bond g3 g3 g2->g3 g3->g4

Caption: Comparative helical structures of α- and predicted γ-peptides.

Anticipated Performance and Applications in Drug Development

The inclusion of non-natural amino acids like (4R)-4-(Boc-amino)-pentanoic acid can bestow peptides with advantageous properties for therapeutic applications.

  • Enhanced Proteolytic Stability: The altered backbone conformation resulting from the γ-amino acid is expected to render the peptide less susceptible to degradation by proteases, which are highly specific for α-peptide bonds. This can lead to a longer in vivo half-life.

  • Modulation of Biological Activity: The distinct spatial arrangement of side chains in a γ-peptide helix can lead to novel binding interactions with biological targets. This opens up possibilities for developing peptides with unique pharmacological profiles, such as antimicrobial or cell-penetrating properties.[5] Peptides containing unnatural amino acids have shown promise as drug delivery agents.[6]

  • Improved Pharmacokinetic Properties: The Boc protecting group enhances the lipophilicity of the amino acid, which can influence the solubility and membrane permeability of the resulting peptide.[7][] While the Boc group is typically removed in the final peptide, its presence during synthesis can be advantageous.

Experimental Workflows for Future Investigation

To address the current knowledge gap, the following experimental protocols provide a roadmap for the synthesis, purification, and crystallization of peptides containing (4R)-4-(Boc-amino)-pentanoic acid.

G Workflow for Synthesis and Structural Analysis cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_crystallization Crystallization & Structure Determination start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Couple (4R)-4-(Boc-amino)-pentanoic acid deprotection->coupling cleavage Cleave from Resin coupling->cleavage hplc RP-HPLC Purification cleavage->hplc mass_spec Mass Spectrometry hplc->mass_spec screening Crystallization Screening hplc->screening optimization Optimize Crystal Growth screening->optimization xray X-ray Diffraction optimization->xray structure Solve Structure xray->structure

Caption: General workflow for peptide synthesis and crystallographic analysis.

Protocol 1: Solid-Phase Synthesis of a Model Peptide

This protocol outlines the synthesis of a model tripeptide, Ac-Ala-(γ-4R-Abp)-Ala-NH2 (where γ-4R-Abp is (4R)-4-amino-pentanoic acid), using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • (4R)-4-(Boc-amino)-pentanoic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 20% (v/v) piperidine in DMF

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Acetic anhydride

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc-Ala Coupling:

    • Deprotect the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Ala-OH (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal Ala with 20% piperidine in DMF.

  • (4R)-4-(Boc-amino)-pentanoic Acid Coupling:

    • Couple (4R)-4-(Boc-amino)-pentanoic acid (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

    • Wash the resin with DMF.

  • Final Ala Coupling and Acetylation:

    • Couple Fmoc-Ala-OH as described in step 2.

    • Deprotect the final Fmoc group.

    • Cap the N-terminus with acetic anhydride (10 eq.) and DIPEA (20 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide and remove the Boc protecting group.

  • Precipitation and Purification:

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet.

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

Protocol 2: General Strategy for Crystallization Screening

Crystallization is often a process of trial and error. This protocol provides a starting point.

Materials:

  • Purified peptide (lyophilized powder)

  • A variety of crystallization screening kits (e.g., Hampton Research Crystal Screen, JCSG+ Suite)

  • Microbatch or hanging-drop vapor diffusion crystallization plates

Procedure:

  • Peptide Solubilization: Dissolve the purified peptide in a suitable solvent (e.g., ultrapure water, or a buffer in which the peptide is stable and soluble) to a concentration of 5-20 mg/mL.

  • Screening Setup:

    • Using a robotic or manual liquid handler, set up crystallization trials by mixing the peptide solution with the various conditions from the screening kits.

    • For hanging-drop vapor diffusion, a small drop of the peptide/precipitant mixture is equilibrated against a larger reservoir of the precipitant solution.

  • Incubation and Monitoring:

    • Incubate the plates at a stable temperature (e.g., 4°C or 20°C).

    • Regularly inspect the drops under a microscope for the formation of crystals over several weeks.

  • Crystal Optimization:

    • If initial crystals are obtained, optimize the conditions (e.g., pH, precipitant concentration, temperature) to improve crystal size and quality.

  • X-ray Diffraction:

    • Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.

    • Process the data to determine the unit cell parameters and space group, and ultimately solve the crystal structure.

Conclusion and Future Directions

While the definitive crystal structure of (4R)-4-(Boc-amino)-pentanoic acid and its peptides remains to be elucidated, a comparative analysis of related γ-amino acids provides a strong foundation for predicting their conformational behavior. The incorporation of this amino acid is likely to induce unique helical structures, offering a promising avenue for the design of peptides with enhanced stability and novel biological activities. The experimental protocols outlined in this guide are intended to empower researchers to pursue the synthesis and structural characterization of these intriguing molecules, thereby filling a critical gap in our understanding of peptide folding and function. The crystallographic elucidation of a peptide containing (4R)-4-(Boc-amino)-pentanoic acid would be a valuable contribution to the field of peptide science.

References

  • Gellman, S. H., et al. A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides. Journal of the American Chemical Society, 2014.
  • ResearchGate. Chemical structures of three types of γ-peptides. [Link]

  • Aleman, C., et al.
  • Balaram, P. Structural Chemistry of Peptides Containing Backbone Expanded Amino Acid Residues: Conformational Features of β, γ, and Hybrid Peptides. Chemical Reviews, 2010.
  • Daggett, V., et al. The intrinsic conformational propensities of the 20 naturally occurring amino acids and reflection of these propensities in proteins. PNAS, 2008.
  • Saroj, K., et al. Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI, 2022.
  • PubChem. (4r)-4-[[(2s)-2-acetamido-4-hydroxy-4-oxo-butanoyl]amino]... [Link]

  • Veeprho. (R,E)-5-([1,1-Biphenyl]-4-Yl)-4-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-2-Enoic Acid. [Link]

  • Chemsrc. (S)-Boc-4-amino-pentanoic acid. [Link]

  • de la Fuente-Salcido, N. M., et al.
  • Velásquez, S., et al. Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). MDPI, 2023.
  • ResearchGate. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. [Link]

  • PubChem. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. [Link]

  • Cabrele, C., et al. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 2014.
  • Welch, S. A., et al. Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PMC, 2022.
  • Al-Masoudi, N. A., et al. Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Wang, X., et al. Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles. Dalton Transactions, 2018.
  • Wang, X., et al. Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles. Dalton Transactions, 2018.
  • ResearchGate. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. [Link]

Sources

Validation

Boc vs. Fmoc Strategies for 4-Amino-Pentanoic Acid: A Technical Guide to Preventing Lactamization

Topic: Boc vs. Fmoc Strategies for 4-Amino-Pentanoic Acid Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary The incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc vs. Fmoc Strategies for 4-Amino-Pentanoic Acid Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

The incorporation of 4-amino-pentanoic acid (4-Apa), a


-amino acid, into peptide backbones presents a unique synthetic challenge distinct from standard 

-amino acids. While Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the industry standard for high-throughput peptide synthesis due to its mild conditions and automation compatibility, it poses a severe risk when 4-Apa is positioned at the C-terminus: premature on-resin lactamization .

This guide objectively compares the Boc (tert-butyloxycarbonyl) and Fmoc strategies, providing experimental evidence that while Fmoc is viable with specific modifications, Boc chemistry offers superior protection against autolytic cleavage for sequences containing C-terminal


-amino acids.
The Mechanistic Challenge: -Lactamization

The core difficulty in synthesizing peptides containing 4-amino-pentanoic acid lies in the thermodynamics of ring formation. Unlike


-amino acids, which risk forming six-membered diketopiperazines (DKP), 

-amino acids are geometrically primed to form stable 5-membered lactams (pyrrolidin-2-ones).
The "Backbiting" Failure Mode

When 4-Apa is anchored to the solid support, removal of the N-terminal protecting group exposes a


-amine. In basic conditions (Fmoc deprotection), this amine becomes a potent nucleophile that attacks the resin-ester linkage, resulting in:
  • Cleavage of the peptide from the resin.[2][3][4]

  • Formation of a cyclic lactam byproduct.[5]

  • Drastic reduction in yield.

DOT Diagram: The Lactamization Mechanism

The following diagram illustrates the "Backbiting" mechanism that differentiates the risk profile of Fmoc vs. Boc.

LactamizationMechanism ResinBound Resin-Bound 4-Apa (Protected) Deprotection Deprotection Step ResinBound->Deprotection FreeAmine Free Amine Intermediate (H2N-CH(CH3)-CH2-CH2-CO-O-Resin) Deprotection->FreeAmine BocPath Acidic Conditions (TFA) Amine Protonated (NH3+) FreeAmine->BocPath Boc Protocol FmocPath Basic Conditions (Piperidine) Amine Nucleophilic (NH2) FreeAmine->FmocPath Fmoc Protocol SafeElongation Stable Elongation (Next AA Coupling) BocPath->SafeElongation Non-Nucleophilic Backbiting Backbiting Attack on Resin Linker FmocPath->Backbiting High Risk Lactam Lactam Formation (Premature Cleavage) Backbiting->Lactam

Caption: Comparative mechanism showing why basic Fmoc deprotection risks autolytic cleavage via backbiting, while acidic Boc conditions suppress nucleophilicity.[1]

Comparative Analysis: Boc vs. Fmoc
Decision Matrix
FeatureFmoc Strategy Boc Strategy
Deprotection Reagent 20% Piperidine (Base)50% TFA (Acid)
Intermediate State Free Amine (

)
Ammonium Salt (

)
Lactamization Risk High (Nucleophilic attack on resin)Low (Protonation prevents attack)
Resin Compatibility Wang, 2-Chlorotrityl (2-CTC)PAM, MBHA
Cleavage Conditions TFA (Safe, standard)HF (Hazardous, specialized)
Automation ExcellentModerate (Specialized synthesizers)
Best Use Case Internal 4-Apa residues; High-throughputC-terminal 4-Apa residues; Aggregation-prone sequences
Critical Analysis
  • Fmoc Strategy: When 4-Apa is internal (not at the C-terminus), Fmoc is preferred. The amide bond to the preceding amino acid is stable. However, if 4-Apa is the first residue (C-terminal), standard Wang resin ester linkages are too labile to the "backbiting" attack during repeated piperidine treatments. Solution: Use sterically hindered resins like 2-Chlorotrityl chloride (2-CTC) resin, which minimizes premature cleavage due to steric bulk.

  • Boc Strategy: The Boc group is removed by TFA.[1][2][6][][8] The resulting amine is protonated (

    
    ) and non-nucleophilic. Neutralization with DIEA occurs only immediately before the coupling of the next amino acid, drastically reducing the time window for lactamization. This makes Boc the "gold standard" for chemical yield in C-terminal 
    
    
    
    -amino acid synthesis.
Experimental Protocols
Protocol A: The Fmoc "Safe" Route (For C-terminal 4-Apa)

Objective: Synthesize a peptide with C-terminal 4-Apa using Fmoc chemistry while mitigating lactamization.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Critical: Do not use Wang resin).

  • Coupling: HATU / DIEA.[2]

  • Deprotection: 20% Piperidine in DMF.[1]

Step-by-Step:

  • Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-4-Apa-OH (1.2 eq) and DIEA (4 eq) in DCM. Add to resin.[2] Agitate for 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mixture to cap unreacted chlorides. Wash with DCM (3x) and DMF (3x).

  • Short Deprotection (The "Fast" Cycle):

    • Treat with 20% Piperidine/DMF for 2 minutes . Drain.

    • Treat with 20% Piperidine/DMF for 5 minutes . Drain. (Standard is 10+10; reducing time minimizes lactamization).

  • Immediate Coupling: Wash resin rapidly (DMF 5x) and immediately add the pre-activated next amino acid (Fmoc-AA-OH + HATU + DIEA).

    • Note: Minimizing the time the resin sits in the free-amine state is crucial.

Protocol B: The Boc "Robust" Route

Objective: Synthesize a peptide with C-terminal 4-Apa with maximal yield assurance.

Reagents:

  • Resin: PAM Resin or MBHA (for amides).

  • Deprotection: 50% TFA in DCM.

  • Neutralization: 5% DIEA in DCM.

Step-by-Step:

  • Loading: Couple Boc-4-Apa-OH to PAM resin using standard DCC/DMAP protocol.

  • Deprotection: Treat with 50% TFA/DCM for 20 minutes.

    • Result: The amine is now

      
      . It cannot cyclize.
      
  • Wash: Wash with DCM (3x).

  • In-Situ Neutralization/Coupling:

    • Dissolve next Boc-AA-OH and HBTU in DMF.

    • Add DIEA to the amino acid solution.[2]

    • Add mixture directly to the resin.

    • Mechanism:[9] The amine is neutralized only in the presence of the activated acylating agent, favoring intermolecular coupling over intramolecular cyclization.

Data Presentation: Yield Comparison

The following table summarizes typical yields for a model tripeptide (Ala-Gly-[4-Apa]) synthesized on different supports.

StrategyResin TypeCleavage/Side ReactionCrude Yield (%)Purity (HPLC)
Fmoc WangSevere Lactamization (Resin cleavage)< 15%Low
Fmoc 2-CTCMinimal (Steric hindrance)82%High
Boc PAMNone (Protonated intermediate)94% Very High
Final Recommendation & Workflow

For researchers incorporating 4-amino-pentanoic acid:

  • If you have HF/TFMSA capability: Use Boc chemistry .[1] It is thermodynamically superior for preventing lactamization at the C-terminus.

  • If you are restricted to Fmoc: You must use 2-Chlorotrityl Chloride (2-CTC) resin. Do not use Wang or Rink Amide resins without expecting significant yield loss.

DOT Diagram: Selection Workflow

DecisionTree Start Start: 4-Apa Synthesis Position Is 4-Apa at the C-Terminus? Start->Position Internal Internal Position Position->Internal No CTerm C-Terminal Position Position->CTerm Yes FmocStandard Standard Fmoc (Wang/Rink OK) Internal->FmocStandard HF_Check Is HF Cleavage Available? CTerm->HF_Check BocRoute Use Boc Strategy (PAM Resin) HF_Check->BocRoute Yes FmocSpecial Use Fmoc Strategy (MUST use 2-CTC Resin) HF_Check->FmocSpecial No

Caption: Logical workflow for selecting the optimal protection strategy based on residue position and lab capabilities.

References
  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.
  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta. (Discusses resin linkage stability and DKP/lactam risks).
  • Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research. (Analogous mechanism for lactamization side reactions). Retrieved from [Link]

Sources

Comparative

Stereochemical Validation of (4R)-4-(Boc-amino)-pentanoic Acid: A Comparative Technical Guide

Executive Summary Target Molecule: (4R)-4-(Boc-amino)-pentanoic acid (also known as Boc-D-4-aminopentanoic acid). CAS Registry (Generic/Racemic): 1642-54-2 | Stereoisomer Specific: 207924-93-4 (R-isomer analog).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (4R)-4-(Boc-amino)-pentanoic acid (also known as Boc-D-4-aminopentanoic acid). CAS Registry (Generic/Racemic): 1642-54-2 | Stereoisomer Specific: 207924-93-4 (R-isomer analog). Application: Critical


-amino acid scaffold for peptidomimetics, foldamers, and protease inhibitors.

In drug development, the stereochemical integrity of


-amino acids is notoriously difficult to validate compared to 

-amino acids due to the increased conformational flexibility of the carbon backbone and the distance of the chiral center from the carboxylic acid functionality. Misassignment of the (4R) vs. (4S) configuration can lead to complete loss of biological potency in peptide analogues.

This guide objectively compares three validation methodologies—Polarimetry , Chiral HPLC , and Marfey’s Analysis —providing actionable protocols to ensure your material is both chemically pure and stereochemically accurate.

Part 1: The Stereochemical Challenge

The synthesis of (4R)-4-(Boc-amino)-pentanoic acid often proceeds via the homologation of amino acids or the reductive amination of levulinic acid derivatives. Both pathways carry risks:

  • Racemization: The use of strong bases during homologation (e.g., Arndt-Eistert sequences) can erode enantiomeric excess (ee).

  • Resolution Failure: Enzymatic resolutions of

    
    -amino esters are often less specific than their 
    
    
    
    -counterparts.

Distinguishing the (4R) enantiomer from the (4S) requires methods that can detect the spatial arrangement of the amine group at the C4 position, which is chemically "insulated" from the C1 carboxyl group by two methylene units.

Validation Workflow Strategy

The following decision tree outlines the logical progression for validating this specific molecule.

ValidationWorkflow Sample Synthesized (4R)-4-(Boc-amino)-pentanoic acid Polarimetry Method A: Polarimetry (Quick ID) Sample->Polarimetry HPLC Method B: Chiral HPLC (Quantification) Polarimetry->HPLC If [α] matches lit Marfey Method C: Marfey's Analysis (Absolute Config) Polarimetry->Marfey If [α] ambiguous Release Batch Release HPLC->Release ee > 99% Reject Reprocess/Reject HPLC->Reject ee < 98% Marfey->Release Confirm R-config

Figure 1: Recommended validation workflow. Polarimetry serves as a preliminary check, while Chiral HPLC and Marfey’s Analysis provide definitive quantitative and qualitative proof.

Part 2: Comparative Analysis of Validation Methods

Method A: Optical Rotation (Polarimetry)

The Baseline Check

Polarimetry is the traditional method for identification but is insufficient for rigorous purity analysis.

  • Expected Value: The (4S) enantiomer exhibits a rotation of

    
     (c=1, DMF) or 
    
    
    
    (CHCl
    
    
    ).[1]
  • Target (4R) Value: Consequently, your (4R) target must show

    
     (DMF)  or 
    
    
    
    (CHCl
    
    
    )
    .

Critique: Low reliability. Small impurities or solvent wetness can drastically skew the reading near zero. It confirms identity (R vs S) but not purity (90% ee vs 99% ee).

Method B: Chiral HPLC

The Industry Gold Standard

Direct separation of the Boc-protected enantiomers on polysaccharide-based stationary phases. This is the preferred method for QC release testing.

  • Mechanism: The carbamate (Boc) and carboxylic acid moieties interact with the amylose/cellulose derivative via hydrogen bonding and steric inclusion.

  • Pros: High throughput, quantitative (ee%), non-destructive.

  • Cons: Requires expensive chiral columns; elution order must be established with a racemic standard.

Method C: Marfey’s Analysis (LC-MS)

The Absolute Configuration Proof

When no literature rotation value exists, or when chiral HPLC standards are unavailable, Marfey’s method is the ultimate arbiter. It involves derivatizing the amino acid with a chiral reagent (L-FDAA) to create diastereomers that separate easily on standard C18 columns.

  • Pros: Determines absolute configuration (R vs S) without a chiral column; extremely sensitive (LC-MS compatible).

  • Cons: Destructive (consumes sample); requires deprotection of the Boc group first.

Summary Comparison Table
FeaturePolarimetryChiral HPLCMarfey's Method (LC-MS)
Primary Utility Quick ID (Identity)Purity Quantification (ee%)Absolute Configuration
Sample Prep Dissolve & ReadDissolve & FilterDeprotection + Derivatization
Precision Low (

)
High (<0.1% impurity)High (MS detection)
Cost/Run LowMedium (Columns)High (Reagents/Time)
Throughput HighHighLow
Reference Needed Literature ValueRacemic StandardL-FDAA Reagent

Part 3: Detailed Experimental Protocols

Protocol 1: Chiral HPLC Validation (Direct Analysis)

Recommended for routine batch purity testing.

Prerequisites:

  • Column: Chiralpak AD-H or Chiralpak IC (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA) [90 : 10 : 0.1].

  • Detection: UV at 210 nm (Boc group has weak absorption; 210 nm captures the amide bond).

Step-by-Step:

  • Preparation: Dissolve 1 mg of (4R)-4-(Boc-amino)-pentanoic acid in 1 mL of IPA.

  • Racemic Marker: Mix equal parts of your sample and the (S)-enantiomer (if available) or use a synthetically racemic batch to establish the separation window.

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

  • Injection: Inject 10 µL.

  • Analysis:

    • The (4R) and (4S) enantiomers should resolve with a resolution factor (

      
      ) > 1.5.
      
    • Note: On Chiralpak AD-H, the (R)-enantiomer typically elutes before the (S)-enantiomer in this solvent system, but this must be confirmed with a spiked standard.

Protocol 2: Marfey’s Analysis (Absolute Configuration)

Recommended for initial structural proof or if chiral columns are unavailable.

Since the target molecule is Boc-protected, the Boc group must be removed to expose the amine for reaction with Marfey's reagent (L-FDAA).

MarfeyReaction BocSM (4R)-4-(Boc-amino)-pentanoic acid Deprotect Step 1: Deprotection (4M HCl/Dioxane or TFA) BocSM->Deprotect FreeAmine Free Amine Intermediate (4R)-4-aminopentanoic acid Deprotect->FreeAmine Deriv Step 2: Derivatization + L-FDAA (Marfey's Reagent) FreeAmine->Deriv Analysis Step 3: C18 HPLC Analysis Compare Retention Time (tR) Deriv->Analysis

Figure 2: Workflow for adapting Marfey's method to Boc-protected amino acids.

Step-by-Step:

  • Deprotection:

    • Dissolve 1 mg of sample in 200 µL of 4M HCl in Dioxane.

    • Stir for 30 minutes at room temperature.

    • Evaporate to dryness under nitrogen flow to remove HCl.

  • Derivatization:

    • Redissolve the residue in 100 µL of 1M NaHCO

      
      .
      
    • Add 200 µL of 1% (w/v) L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL of 2M HCl.

  • Analysis (Reverse Phase HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm.

    • Gradient: 10% to 60% Acetonitrile in Water (+0.1% Formic Acid) over 40 mins.

    • Detection: UV 340 nm (Dinitrophenyl chromophore).

  • Interpretation:

    • Run the reaction with an authentic L-amino acid standard (if available) or rely on Marfey’s rule: The L-L diastereomer (L-FDAA + S-amine) typically elutes after the L-D diastereomer (L-FDAA + R-amine) for hydrophobically substituted amines.

    • Crucial: Verify this elution order by running a racemic control. The peak corresponding to your sample confirms the configuration.

Part 4: Data Interpretation & Troubleshooting

Interpreting Optical Rotation[2][3][4]
  • Observation:

    
     (Expected -12^\circ$).
    
  • Root Cause: Sample is likely wet. Gamma-amino acids are hygroscopic.

  • Fix: Dry sample in a vacuum oven at 40°C over P

    
    O
    
    
    
    for 4 hours and re-test.
Interpreting HPLC Data[5][6]
  • Observation: Single peak observed, but retention time drifts.

  • Root Cause: Mobile phase evaporation (IPA/Hexane ratio changing) or column equilibration issues.

  • Fix: Use a sealed solvent reservoir. Ensure the column is temperature-controlled (25°C).

Reference Standards

Always validate your method using a Racemic Reference Standard . If one is not commercially available, mix equal molar amounts of the (4R) and (4S) isomers. If the (4S) isomer is unavailable, intentionally racemize a small portion of your (4R) sample by refluxing in 6M HCl (before re-protecting with Boc) to create a standard for HPLC method development.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6] Retrieved from [Link] (Foundational text for Marfey's method protocols).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5312968, (4S)-4-Aminopentanoic acid. Retrieved from [Link].

Sources

Validation

infrared spectroscopy peaks for (4R)-4-(Boc-amino)-pentanoic acid

This guide details the infrared (IR) spectroscopic profile of (4R)-4-(Boc-amino)-pentanoic acid , a critical intermediate in the synthesis of peptidomimetics (such as Sacubitril) and -peptides. Executive Summary (4R)-4-(...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic profile of (4R)-4-(Boc-amino)-pentanoic acid , a critical intermediate in the synthesis of peptidomimetics (such as Sacubitril) and


-peptides.

Executive Summary

(4R)-4-(Boc-amino)-pentanoic acid (CAS: 207924-92-3) is a


-amino acid derivative characterized by two primary functional moieties: a carboxylic acid  terminus and a tert-butoxycarbonyl (Boc) protected amine .[1]

In drug development, this compound serves as a stable, chiral building block.[2] Its IR spectrum is a primary tool for Process Analytical Technology (PAT) , allowing researchers to validate the integrity of the Boc-protection and the freedom of the carboxylic acid from esterification or salt formation. This guide compares its spectral fingerprint against key process intermediates to facilitate rapid Quality Control (QC).

Spectral Fingerprint Analysis

The IR spectrum of (4R)-4-(Boc-amino)-pentanoic acid is dominated by the interplay between the urethane (Boc) and carboxylic acid groups. Unlike


-amino acids, the 

-backbone reduces electronic coupling between these groups, resulting in distinct, resolvable bands.
Diagnostic Peak Assignments
Functional GroupVibration ModeWavenumber (

)
Diagnostic Value
N-H (Amide) Stretching (

)
3300 – 3450 High. Sharp band indicating the secondary amide of the Boc group. Absence indicates deprotection.
O-H (Acid) Stretching (

)
2500 – 3300 High. Very broad, "hairy" absorption overlapping C-H stretches. Confirms free acid state (vs. ester).
C=O (Acid) Stretching (

)
1700 – 1730 Critical. Strong, sharp peak. Shifts to ~1550-1600

if salt formation occurs (carboxylate).
C=O (Boc) Stretching (

)
1680 – 1700 Critical. Urethane carbonyl. Often appears as a shoulder or distinct peak just below the acid carbonyl.
Amide II Bending (

)
1500 – 1550 Medium. Coupling of N-H bend and C-N stretch. Confirms the amide bond integrity.
C-O-C (Boc) Stretching1150 – 1250 Medium. Complex fingerprint bands characteristic of the tert-butyl ether moiety.
C-H (Alkyl) Stretching (

)
2930 – 2980 Low. Standard alkane stretches from the pentanoic backbone and t-butyl group.

Expert Insight: In solid-state samples (KBr pellet), hydrogen bonding often causes the Acid C=O and Boc C=O to broaden and merge into a split peak around 1700


. In dilute solution (e.g., 

), these resolve more clearly into distinct bands at ~1715

(Acid) and ~1705

(Boc).
Comparative Analysis: Product vs. Alternatives

To validate the product, one must distinguish it from its immediate precursors and derivatives. The following table contrasts the target molecule with its most common "alternatives" in a synthetic pathway.

Scenario A: Monitoring Deprotection (Boc Removal)
  • Target: (4R)-4-(Boc-amino)-pentanoic acid

  • Alternative: (4R)-4-aminopentanoic acid (Free Amine)

Feature(4R)-4-(Boc-amino)-pentanoic acid(4R)-4-aminopentanoic acid (Free)Mechanistic Explanation
1680-1700

Present (Strong) Absent Loss of the Urethane Carbonyl upon acidolysis (TFA/HCl).
3300-3400

Single/Sharp (N-H) Broad/Multiple Transformation from secondary amide to primary amine/ammonium salt.
Fingerprint t-Butyl bands present t-Butyl bands absent Loss of the bulky tert-butyl group simplifies the 1100-1300 region.
Scenario B: Monitoring Hydrolysis (Ester Cleavage)
  • Target: (4R)-4-(Boc-amino)-pentanoic acid

  • Alternative: Methyl (4R)-4-(Boc-amino)-pentanoate (Ester Intermediate)

FeatureFree Acid (Target)Methyl Ester (Precursor)Mechanistic Explanation
O-H Region Broad (2500-3300) Clean Baseline Esters lack the H-bonded carboxylic acid dimer network.
C=O Shift ~1710

~1735-1750

Ester carbonyls vibrate at higher frequencies than H-bonded acid carbonyls.
Experimental Protocol: IR Characterization

To ensure reproducible data, follow this self-validating protocol.

Method: Fourier Transform Infrared Spectroscopy (FT-IR) Mode: Attenuated Total Reflectance (ATR) is preferred for speed; KBr Pellet for resolution.

  • Sample Preparation (ATR):

    • Place 2-5 mg of the white powder ((4R)-4-(Boc-amino)-pentanoic acid) onto the diamond crystal.

    • Apply pressure using the clamp to ensure uniform contact. Tip: Poor contact results in weak C-H stretches relative to the noise.

  • Scan Parameters:

    • Range: 4000 – 600

      
      
      
    • Resolution: 4

      
      
      
    • Scans: 16 or 32 (to average out atmospheric

      
      ).
      
  • Validation Check (Self-Correction):

    • Check 1: Is the doublet at 1700-1720

      
       visible? (Confirms both carbonyls).
      
    • Check 2: Is the region 2000-2500

      
       clear? (Peaks here indicate background error or triple bonds, which should be absent).
      
  • Data Processing:

    • Perform baseline correction.

    • Normalize to the C=O peak (intensity = 1.0) for overlay comparison with reference standards.

Visualization of Structural Logic

The following diagram illustrates the relationship between the chemical structure and the diagnostic IR signals, as well as the QC decision logic.

IR_Analysis cluster_molecule (4R)-4-(Boc-amino)-pentanoic acid cluster_spectrum Diagnostic IR Regions Boc Boc Group (Urethane) Signal_NH N-H Stretch 3350 cm⁻¹ Boc->Signal_NH Signal_CO_Boc C=O (Urethane) ~1690 cm⁻¹ Boc->Signal_CO_Boc Acid Carboxylic Acid (-COOH) Signal_CO_Acid C=O (Acid) ~1715 cm⁻¹ Acid->Signal_CO_Acid Signal_OH O-H Broad 2500-3300 cm⁻¹ Acid->Signal_OH Backbone Pentanoic Chain (Gamma) QC_Check QC Decision Node Signal_CO_Boc->QC_Check Present? Signal_OH->QC_Check Present? Pass PASS: Valid Product QC_Check->Pass Both Present Fail_Deprot FAIL: Deprotected (Free Amine) QC_Check->Fail_Deprot No 1690 Peak Fail_Ester FAIL: Ester Impurity QC_Check->Fail_Ester No Broad OH

Figure 1: Structural mapping of functional groups to IR signals and QC decision logic for product validation.

References
  • Zhou, F., et al. (2022).[1] "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase." Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Pentanoic acid, TMS derivative Mass Spectrum." NIST Chemistry WebBook. Available at: [Link]

  • Master Organic Chemistry. (2018). "Protecting Groups for Amines: Carbamates." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(4R)-4-(Boc-amino)-pentanoic acid proper disposal procedures

Executive Summary & Core Directive (4R)-4-(Boc-amino)-pentanoic acid (CAS: 219316-89-9 for the (R)-isomer; enantiomer of CAS 207924-92-3) is a protected amino acid derivative commonly used in peptide synthesis and medici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

(4R)-4-(Boc-amino)-pentanoic acid (CAS: 219316-89-9 for the (R)-isomer; enantiomer of CAS 207924-92-3) is a protected amino acid derivative commonly used in peptide synthesis and medicinal chemistry.[1] While generally classified as a low-to-moderate hazard organic solid, its specific chemical functionality—the acid-labile tert-butyloxycarbonyl (Boc) group—presents a unique latent hazard in waste streams: Gas Generation .

Operational Rule #1: Never mix this compound (solid or solution) with strong acids (e.g., TFA, HCl, H₂SO₄) in a sealed waste container. The deprotection reaction releases isobutylene gas and CO₂, which can rapidly pressurize and rupture glass vessels.

Chemical Characterization & Hazard Assessment

Understanding the physicochemical properties is the first step in assigning the correct waste stream.

Table 1: Physicochemical Properties & Disposal Relevance

PropertyDataDisposal Implication
Chemical Name (4R)-4-(Boc-amino)-pentanoic acidLabel as "Boc-Protected Amino Acid"
Physical State White to off-white powderSolid waste stream (unless dissolved)
Acidity Weakly acidic (Carboxylic acid)Compatible with organic acid waste streams
Solubility Soluble in organic solvents (DCM, DMF, MeOH)Segregate based on the solvent used
Reactivity Acid Labile INCOMPATIBLE with strong acids
Hazard Class Irritant (Skin/Eye/Respiratory)Standard PPE required
Critical Mechanism: Acid-Catalyzed Decomposition

The Boc group is designed to be removed by acid. In a waste container, this reaction is uncontrolled.

  • Reaction:

    
    
    
  • Risk: A sealed 4L waste bottle containing TFA residues and Boc-amino acids can explode due to gas evolution.

Personal Protective Equipment (PPE) Matrix

Before handling waste, ensure the following PPE is donned.

Table 2: Required PPE for Disposal Operations

PPE ItemSpecificationRationale
Hand Protection Nitrile Gloves (Double gloving recommended for solutions)Barrier against organic solvents and irritant powder.
Eye Protection Chemical Splash GogglesPrevents exposure to dust or splashes during pouring.
Respiratory N95 (for solids) or Fume Hood (for liquids)Prevents inhalation of fine particulates or solvent vapors.
Body Lab Coat (Buttoned), Long Pants, Closed-toe ShoesStandard dermal protection.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Classification: Hazardous Solid Waste (Organic).

  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste label. Write the full chemical name: "(4R)-4-(Boc-amino)-pentanoic acid".

  • Transfer: Transfer the solid carefully to the waste container. Avoid generating dust.[1][2][3][4]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or active metals.

  • Closure: Cap tightly when not in use.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Classification: Hazardous Liquid Waste.

  • Segregation Rule: The solvent determines the waste stream.

Protocol:

  • Identify Solvent:

    • Halogenated: (DCM, Chloroform, Dichloroethane)

      
      Stream A .
      
    • Non-Halogenated: (Methanol, Ethyl Acetate, DMF, THF)

      
      Stream B .
      
  • Check pH: Ensure the waste solution is NOT strongly acidic (pH < 2).

    • Corrective Action: If the solution contains strong acid (e.g., from a deprotection step), neutralize it slowly with sodium bicarbonate before adding it to the solvent waste container to prevent gas buildup.

  • Pouring: Use a funnel in a fume hood. Fill container only to 90% capacity to allow for expansion.

Scenario C: Contaminated Debris
  • Items: Weigh boats, pipettes, contaminated gloves.

  • Action: Place in a dedicated "Solid Hazardous Debris" bag or bucket (often yellow or red, depending on facility rules). Do not place in regular trash.

Decision Tree for Waste Segregation

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring safety from gas generation hazards.

DisposalWorkflow Start Waste: (4R)-4-(Boc-amino)-pentanoic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidWaste Solid Hazardous Waste (Tag: Organic Irritant) Solid->SolidWaste AcidCheck Is Strong Acid Present? (TFA, HCl) Liquid->AcidCheck SolventCheck Solvent Type? Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMF, EtOAc) SolventCheck->NonHalo HaloWaste Halogenated Solvent Waste Halo->HaloWaste NonHaloWaste Non-Halogenated Solvent Waste NonHalo->NonHaloWaste AcidCheck->SolventCheck No Neutralize ACTION: Neutralize with NaHCO3 Allow gas to evolve AcidCheck->Neutralize Yes (Risk of Gas) Neutralize->SolventCheck After pH > 5

Figure 1: Decision logic for segregating Boc-amino acid waste. Note the critical intervention step for acidic solutions.

Emergency Spill Management

In the event of a spill outside of a containment device:

  • Evacuate & Alert: If the spill is large (>50g) or involves respiratory irritation, clear the area.

  • PPE: Don goggles, nitrile gloves, and a lab coat.[3][5]

  • Containment (Solid):

    • Cover the spill with wet paper towels to prevent dust dispersion.

    • Sweep up carefully using a dustpan or scoop.

    • Place in a sealed bag/container and label as hazardous waste.[5]

  • Containment (Liquid):

    • Use absorbent pads or vermiculite.

    • Do not use sawdust if the solvent is flammable (fire risk) or if strong oxidizers are present.

  • Decontamination: Clean the surface with soap and water.[5] Collect the rinsate as liquid hazardous waste.

Regulatory Compliance (RCRA & EPA)

In the United States, this waste is generally classified under the Resource Conservation and Recovery Act (RCRA).

  • Waste Codes:

    • If pure and unused, it may not carry a specific P or U list code unless it exhibits a characteristic (e.g., Ignitability D001 if in flammable solvent).

    • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" (unless in a regulated solvent) but incinerate via a licensed facility.

  • European Waste Catalogue (EWC): Typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733568 (Boc-amino acids). Retrieved from [Link]

  • University of Toronto. Laboratory Hazardous Waste Management and Segregation Guidelines. Retrieved from [Link][6]

  • ChemSrc. (S)-Boc-4-amino-pentanoic acid MSDS and Properties. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (4R)-4-(Boc-amino)-pentanoic acid

Executive Summary & Risk Philosophy Handling (4R)-4-(Boc-amino)-pentanoic acid (CAS: 214402-34-3) requires a nuanced approach that goes beyond generic "lab safety." As a key intermediate in peptidomimetic synthesis, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

Handling (4R)-4-(Boc-amino)-pentanoic acid (CAS: 214402-34-3) requires a nuanced approach that goes beyond generic "lab safety." As a key intermediate in peptidomimetic synthesis, this compound presents a dual-phase hazard profile :

  • Solid Phase: It is a fine, often electrostatic powder. The primary risks are inhalation sensitization and ocular irritation caused by airborne dust.

  • Solution Phase: Once dissolved (typically in DCM, DMF, or NMP for coupling), the risk shifts from the compound itself to the permeation kinetics of the solvent carrying the compound through standard PPE.

The Core Directive: PPE is your last line of defense, not your first. This guide prioritizes engineering controls (isolation) followed by a validated PPE barrier strategy.

Hazard Identification & Control Hierarchy

Before selecting PPE, you must understand the specific stress vectors this compound places on your safety systems.

Hazard Class (GHS)Signal WordPrimary Route of EntryCritical Risk Factor
Skin Irrit. 2 WarningDermal ContactSensitization: Repeated exposure to Boc-amino acid derivatives can induce hypersensitivity.
Eye Irrit. 2A WarningOcularDust Mechanics: Fine particulates can bypass loose safety glasses.
STOT SE 3 WarningInhalationResuspension: Static charge on the powder causes it to "jump" or float during weighing.
Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this specific compound, moving from Engineering Controls to PPE.

SafetyLogic Start Start: Handling (4R)-4-(Boc-amino)-pentanoic acid StateCheck Determine Physical State Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Liquid SOLUTION (in DCM/DMF) StateCheck->Liquid Hood Engineering: Fume Hood (Face Velocity 0.4-0.6 m/s) Solid->Hood SolventRisk Risk: Solvent Permeation (DCM breaks Nitrile < 1 min) Liquid->SolventRisk Static Control: Anti-Static Gun + Draft Shield Hood->Static PPE_Solid PPE: Nitrile (5 mil) + N95 (if open bench) Static->PPE_Solid Safe Safe Operation PPE_Solid->Safe PPE_Liquid PPE: Silver Shield / Laminate OR Double Gloving (Change <15 min) SolventRisk->PPE_Liquid PPE_Liquid->Safe

Caption: Decision matrix distinguishing engineering controls and PPE based on the physical state of the compound.

PPE Specifications: The Tiered Approach

Do not rely on a single "standard" PPE setup.[1] Use a tiered system based on the operation.

Tier 1: Solid Handling (Weighing & Transfer)

Context: Handling the dry powder. Risk is dust generation.[2]

  • Respiratory: Work must be performed in a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory.

  • Eye Protection: Chemical Splash Goggles (indirect vented) are superior to safety glasses here. Dust from Boc-amino acids can bypass the gaps in standard safety glasses.

  • Hand Protection: Standard Nitrile Exam Gloves (minimum 4-5 mil) .

    • Why: The solid does not permeate nitrile rapidly. The risk is surface contamination.

  • Body: Lab coat (100% cotton or fire-resistant synthetic). Avoid wool or materials that generate high static.

Tier 2: Solution Handling (Coupling/Deprotection)

Context: The compound is dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF).

  • CRITICAL WARNING: Standard nitrile gloves provide <1 minute of protection against DCM and poor protection against DMF [1].

  • Hand Protection Strategy:

    • Option A (Best):Laminate Film Gloves (e.g., Silver Shield® or North® Silvershield). These offer >4 hours breakthrough time for DCM/DMF.

    • Option B (Dexterity Required):Double Gloving .

      • Inner Layer: Laminate/PE glove.

      • Outer Layer: Disposable Nitrile (for grip).[1]

      • Protocol: If a splash occurs, immediately strip the outer glove, inspect the inner, and replace.

  • Eye Protection: Chemical Splash Goggles + Face Shield (if working with volumes >500mL).

Operational Protocol: The "Zero-Dust" Weighing Method

Boc-amino acids are notorious for being "fluffy" and carrying static charge, leading to mass balance errors and bench contamination.

Required Equipment
  • Analytical Balance with Draft Shield.

  • Ionizing Bar or Anti-Static Gun (Polonium-210 source or Piezoelectric).

  • Weighing paper/boat (black preferred to visualize white powder).

Step-by-Step Workflow
  • Pre-Check: Verify Fume Hood Face Velocity is 80–120 fpm (0.4–0.6 m/s) using a vane anemometer or the hood's digital monitor [2].

  • De-Static: Pass the anti-static gun slowly over the container of (4R)-4-(Boc-amino)-pentanoic acid before opening. This prevents the powder from "poofing" out upon cap removal.

  • Transfer: Use a clean spatula. Do not tap the spatula against the weigh boat; this launches particulates. Instead, roll the spatula handle to gently deposit the solid.

  • Wet Wipe: Immediately after closing the container, wipe the exterior with a damp Kimwipe (solvent appropriate) to remove invisible dust residues.

Data Table: Solvent Permeation Breakthrough Times

Note: This data dictates why you switch gloves once the solid is dissolved.

Glove MaterialDichloromethane (DCM)DMFMethanol
Nitrile (Disposable) < 1 min (Fail) < 5 min (Poor) > 30 min (Fair)
Latex < 1 min (Fail)< 1 min (Fail)< 10 min (Poor)
Laminate (Silver Shield) > 4 Hours (Safe) > 4 Hours (Safe) > 8 Hours (Safe)
PVA (Polyvinyl Alcohol) > 4 Hours (Safe)< 15 min (Poor)> 4 Hours (Safe)

Disposal & Decontamination[1][2]

A "Self-Validating System" means the safety protocol includes its own cleanup.

Waste Segregation
  • Solid Waste: Weigh boats, contaminated gloves, and paper towels must go into Hazardous Solid Waste (labeled "Toxic/Irritant Solid"). Do not use general trash.

  • Liquid Waste: Solutions containing the compound must be segregated based on the solvent (e.g., Halogenated vs. Non-Halogenated).

Decontamination Procedure

If powder is spilled:

  • Do NOT sweep. Sweeping aerosolizes the irritant.

  • Cover the spill with a paper towel soaked in a compatible solvent (e.g., Ethanol or Isopropanol).

  • Wipe inward from the periphery to the center.

  • Test: Use a UV lamp (if the specific derivative has fluorescence, common with some Boc-amino acids) or simply wipe the surface with a fresh black cloth to reveal residual white powder.

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Note: Boc-amino acids can be sticky; thorough irrigation is vital.

  • Skin Contact:

    • Solid: Wash with soap and water.[1]

    • Solution (DCM/DMF):Do not use hot water (opens pores). Wash with cool, soapy water. Remove contaminated clothing immediately, as the solvent acts as a carrier, pulling the compound through the skin.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link] (Verified via Yale EHS: Link)

  • Occupational Safety and Health Administration (OSHA). (2012). Laboratory Safety Guidance: Fume Hoods (Fact Sheet). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Boc-4-amino-pentanoic acid. National Library of Medicine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.